molecular formula C13H28N2O B13431779 N-Nitroso-N-methyl-N-dodecylamine-d5

N-Nitroso-N-methyl-N-dodecylamine-d5

Cat. No.: B13431779
M. Wt: 233.40 g/mol
InChI Key: QPUKANZXOGADOB-XYIWAQBCSA-N
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Description

N-Nitroso-N-methyl-N-dodecylamine-d5 is a useful research compound. Its molecular formula is C13H28N2O and its molecular weight is 233.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H28N2O

Molecular Weight

233.40 g/mol

IUPAC Name

N-(1,1-dideuteriododecyl)-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3/i2D3,13D2

InChI Key

QPUKANZXOGADOB-XYIWAQBCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])CCCCCCCCCCC)N=O

Canonical SMILES

CCCCCCCCCCCCN(C)N=O

Origin of Product

United States

Foundational & Exploratory

The Carcinogenic Potential of N-Nitrosamine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenic potential of N-nitrosamine compounds, a class of potent genotoxic agents of significant concern in the pharmaceutical, food, and environmental sectors. This document details their mechanism of action, metabolic activation, and the formation of DNA adducts, which are critical events in the initiation of carcinogenesis. Furthermore, it outlines key experimental protocols for assessing their carcinogenic risk and presents quantitative data on the potency of various N-nitrosamines.

Mechanism of Carcinogenic Action

N-nitrosamine compounds are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[1] This bioactivation process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the relatively inert parent compound into a highly reactive electrophilic species.[1][2]

The carcinogenic process initiated by N-nitrosamines can be summarized in the following key stages:

  • Metabolic Activation: The initial and rate-limiting step is the enzymatic α-hydroxylation of the N-nitrosamine by CYP enzymes, predominantly CYP2E1 and CYP2A6, which occurs mainly in the liver but also in other tissues.[1]

  • Formation of Unstable Intermediates: The resulting α-hydroxynitrosamine is an unstable intermediate that undergoes spontaneous decomposition.[1]

  • Generation of Electrophilic Diazonium Ions: This decomposition leads to the formation of highly reactive diazonium ions.[1]

  • DNA Adduct Formation: These electrophilic diazonium ions readily react with nucleophilic sites on DNA bases, forming covalent DNA adducts.[1][3] Common adducts include O⁶-methylguanine and N⁷-methylguanine.[2]

  • Initiation of Carcinogenesis: If not repaired by cellular DNA repair mechanisms, these DNA adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of cancer.[3][4]

Signaling Pathways in N-Nitrosamine Induced Carcinogenesis

The genotoxic stress and mutations caused by N-nitrosamines can dysregulate key cellular signaling pathways involved in cell growth, proliferation, and apoptosis.

The PI3K/Akt signaling pathway , a crucial regulator of cell survival and proliferation, has been shown to be activated by N-nitrosamines like N-nitrosodimethylamine (NDMA).[5][6] This activation can promote cell survival and inhibit apoptosis, contributing to the survival of cells with DNA damage. The tobacco-specific nitrosamine (B1359907) NNK has also been shown to activate the AKT pathway.[7]

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PI3K_Akt_Pathway N-Nitrosamine N-Nitrosamine CYP450 CYP450 N-Nitrosamine->CYP450 Metabolic Activation Reactive Metabolites Reactive Metabolites CYP450->Reactive Metabolites PI3K PI3K Reactive Metabolites->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Promotes

PI3K/Akt Signaling Pathway Activation by N-Nitrosamines.

The p53 tumor suppressor pathway is another critical target. DNA damage induced by N-nitrosamines can lead to the stabilization and activation of p53. However, mutations in the p53 gene itself are frequently observed in N-nitrosamine-induced tumors, leading to a loss of its tumor-suppressive functions, such as cell cycle arrest and apoptosis, allowing for the proliferation of damaged cells.[8][9][10]

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p53_Pathway N-Nitrosamine N-Nitrosamine DNA Damage DNA Damage N-Nitrosamine->DNA Damage p53 (wild-type) p53 (wild-type) DNA Damage->p53 (wild-type) Activates p53 (mutant) p53 (mutant) DNA Damage->p53 (mutant) Can lead to mutation Cell Cycle Arrest Cell Cycle Arrest p53 (wild-type)->Cell Cycle Arrest Apoptosis Apoptosis p53 (wild-type)->Apoptosis Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation p53 (mutant)->Uncontrolled Cell Proliferation

Role of p53 Signaling in N-Nitrosamine Carcinogenesis.

Quantitative Data on Carcinogenic Potency

The carcinogenic potency of N-nitrosamines can vary by several orders of magnitude depending on their chemical structure.[1] A commonly used metric to quantify carcinogenic potency is the TD50 (Tumorigenic Dose 50), which is the daily dose rate in mg/kg body weight required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[1][11] A lower TD50 value indicates a higher carcinogenic potency.

N-Nitrosamine CompoundAbbreviationTarget Organ(s) in RodentsCarcinogenic Potency (TD50) in Rats (mg/kg/day)
N-NitrosodimethylamineNDMALiver, Kidney, Lung0.096[1]
N-NitrosodiethylamineNDEALiver, Esophagus0.0265[1][12]
N-Nitrosodi-n-butylamineNDBABladder, Liver, EsophagusData not specified in reviewed sources
N-NitrosopyrrolidineNPYRLiverData not specified in reviewed sources
N-NitrosopiperidineNPIPEsophagus, Nasal Cavity, LiverData not specified in reviewed sources
N-NitrosodiethanolamineNDELALiver, Kidney, Nasal CavityData not specified in reviewed sources
N-NitrosomethylethylamineNMEALiver, EsophagusData not specified in reviewed sources

Note: TD50 values are derived from rodent carcinogenicity data and serve as a key input for risk assessment. The values for NDMA and NDEA are frequently used as benchmarks.[1]

Experimental Protocols

Assessing the carcinogenic potential of N-nitrosamine compounds involves a combination of in vitro and in vivo assays. The following sections provide an overview of the methodologies for key experiments.

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Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Risk_Assessment Carcinogenic Risk Assessment Ames_Test->Risk_Assessment Mutagenicity Data Rodent_Bioassay Long-Term Rodent Bioassay DNA_Adduct_Analysis DNA Adduct Analysis (LC-MS/MS) Rodent_Bioassay->DNA_Adduct_Analysis Tissue Samples Rodent_Bioassay->Risk_Assessment Tumor Incidence Data DNA_Adduct_Analysis->Risk_Assessment Mechanistic Data Test_Compound N-Nitrosamine Test Compound Test_Compound->Ames_Test Test_Compound->Rodent_Bioassay

Generalized Experimental Workflow for Carcinogenicity Assessment.
Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[13] For N-nitrosamines, enhanced testing conditions are recommended due to their requirement for metabolic activation.[14]

Objective: To determine if a test compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology Overview:

  • Tester Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101) are used.[14] These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Metabolic Activation (S9 Mix): Since N-nitrosamines require metabolic activation, the assay is performed in the presence of a post-mitochondrial fraction (S9) from the livers of rodents (rat or hamster) pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).[14][15] A higher concentration of S9 (e.g., 30%) is often recommended for nitrosamines.[14][16]

  • Exposure: The tester strains are exposed to various concentrations of the N-nitrosamine compound in the presence of the S9 mix. A pre-incubation method, where the bacteria, test compound, and S9 mix are incubated together before plating, is recommended.[14][15]

  • Plating: The mixture is then plated on a minimal glucose agar (B569324) medium containing a trace amount of histidine. This small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for the mutations to be expressed.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state will grow and form visible colonies. The number of revertant colonies is counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies on the negative control plates.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vivo Rodent Carcinogenicity Bioassay

The long-term rodent bioassay is the "gold standard" for assessing the carcinogenic potential of a chemical.[1]

Objective: To determine if chronic exposure to an N-nitrosamine compound results in an increased incidence of tumors in rodents.

Methodology Overview:

  • Test Animals: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.[1]

  • Dose Selection: At least three dose levels are used, plus a concurrent control group. The highest dose is typically the maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies.

  • Administration: The N-nitrosamine is administered to the animals for a significant portion of their lifespan (e.g., 24 months for rats, 18-24 months for mice).[1] The route of administration (e.g., in drinking water, feed, or by gavage) is chosen to mimic potential human exposure routes.[1]

  • Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically for tumors. A comprehensive set of tissues from all animals in the control and high-dose groups, and all gross lesions from all animals, are examined microscopically by a veterinary pathologist.

  • Data Analysis: The incidence of each type of tumor in the dosed groups is compared to the incidence in the control group using appropriate statistical methods.

  • Interpretation: A statistically significant increase in the incidence of one or more tumor types in the dosed groups is considered evidence of carcinogenicity.

DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of DNA adducts in biological samples from in vivo studies.[17][18]

Objective: To identify and quantify specific N-nitrosamine-induced DNA adducts in the tissues of exposed animals.

Methodology Overview:

  • DNA Isolation: Genomic DNA is isolated from the target tissues of animals exposed to the N-nitrosamine.

  • DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual deoxyribonucleosides using a combination of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[17]

  • Sample Cleanup: The resulting digest is typically purified using solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances.

  • LC Separation: The purified sample is injected into a liquid chromatography system. The DNA adducts are separated from any remaining unmodified nucleosides and other components based on their physicochemical properties using a reversed-phase HPLC column.

  • MS/MS Detection and Quantification: The eluent from the LC is introduced into a tandem mass spectrometer. The DNA adducts are ionized (typically by electrospray ionization - ESI) and detected based on their specific mass-to-charge ratio (m/z). For quantification, the instrument is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion (the adduct) is selected and fragmented, and a specific product ion is monitored. Quantification is typically achieved using an isotope-labeled internal standard.

  • Data Analysis: The amount of each DNA adduct is quantified by comparing the peak area of the analyte to that of the internal standard. Adduct levels are typically expressed as the number of adducts per 10^n normal nucleotides.

Conclusion

N-nitrosamine compounds represent a significant class of carcinogens that require careful risk assessment and management. Their carcinogenic activity is a multi-step process initiated by metabolic activation and culminating in the formation of DNA adducts that can lead to mutations and the deregulation of critical cellular signaling pathways. A thorough understanding of these mechanisms, coupled with robust experimental evaluation using standardized protocols for mutagenicity and carcinogenicity testing, is essential for protecting human health. The quantitative data on carcinogenic potency, such as TD50 values, provides a basis for comparative risk assessment and the establishment of safe exposure limits. This technical guide provides a foundational resource for professionals engaged in the study and regulation of these important compounds.

References

The Isotopic Edge: A Technical Guide to Deuterium Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug discovery and development, the pursuit of precision, accuracy, and a deeper understanding of complex biological systems is paramount. Mass spectrometry (MS) has emerged as an indispensable tool in this endeavor, and its power is significantly amplified through the strategic use of stable isotope labeling, with deuterium (B1214612) (²H or D) being a cornerstone. This in-depth technical guide explores the core principles, experimental protocols, and quantitative impact of deuterium labeling in mass spectrometry, providing a comprehensive resource for scientists aiming to leverage this powerful technique.

Core Principles of Deuterium Labeling

The utility of deuterium labeling in mass spectrometry is rooted in the subtle yet significant mass difference between hydrogen (¹H) and its stable isotope, deuterium. This mass difference of approximately 1.006 Da per deuterium atom allows for the differentiation of labeled and unlabeled molecules by a mass spectrometer. The foundational principles underpinning the application of deuterium labeling include:

  • Isotope Dilution Mass Spectrometry (IDMS): This is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., a deuterated internal standard) to a sample.[1] Because the labeled standard is chemically identical to the analyte, it experiences the same sample preparation losses, chromatographic behavior, and ionization suppression or enhancement.[2] By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, compensating for variations in the analytical process.[3]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4] Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate. This phenomenon, known as the deuterium kinetic isotope effect, is leveraged in drug metabolism studies to investigate reaction mechanisms and to create "metabolically shielded" drugs with improved pharmacokinetic profiles.

  • Metabolic Labeling: Cells or organisms can be cultured in media enriched with a deuterium source, such as deuterium oxide (D₂O) or deuterated amino acids.[5][6] As new biomolecules (proteins, lipids, etc.) are synthesized, they incorporate deuterium, leading to a mass shift that can be monitored by mass spectrometry. This allows for the study of metabolic flux and the turnover rates of various biomolecules.[5]

Data Presentation: The Quantitative Impact of Deuterated Internal Standards

The use of deuterated internal standards is widely regarded as the gold standard for quantitative bioanalysis using LC-MS. The data overwhelmingly demonstrates a significant improvement in assay performance, particularly in terms of precision and accuracy, especially in complex biological matrices.

AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Precision (% CV)Key Finding
Kahalalide FAnalog vs. Deuterated (D8) SIL-IS-96.8% vs. 100.3%8.6% vs. 7.6%The deuterated internal standard resulted in a significant improvement in both accuracy and precision.[7]
SirolimusDesmethoxyrapamycin (Analog) vs. Deuterated (d3) SIR-ISWhole Blood-7.6%-9.7% vs. 2.7%-5.7%The use of the deuterated internal standard consistently resulted in lower interpatient assay imprecision.[8]
VenetoclaxDeuterated (D8) AnalogHuman Plasma97.7% - 103.3%2.1% - 4.5%The deuterated internal standard enabled a robust and reliable bioanalytical method with high precision and accuracy.[1]
EverolimusStructural Analog vs. Deuterated (d4)---While both standards performed acceptably, the deuterated standard showed a slope closer to unity, indicating more accurate quantification.[9]
Various Pesticides and MycotoxinsDeuterated AnalogsCannabis MatricesWithin 25%< 20%Deuterated internal standards effectively resolved issues of quantitative accuracy in differing complex matrices.[10]

Table 1: Comparison of Bioanalytical Method Performance with and without Deuterated Internal Standards.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterium labeling experiments. Below are protocols for key applications.

Protocol 1: Quantitative Bioanalysis using a Deuterated Internal Standard

This protocol outlines a general workflow for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

  • Preparation of Solutions:

    • Prepare stock solutions of the analyte and the deuterated internal standard (e.g., 1 mg/mL in methanol).

    • Prepare a series of calibration standards by spiking the analyte into blank plasma at various concentrations.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

    • Prepare a working solution of the deuterated internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add the deuterated internal standard working solution.

    • Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.

    • Vortex the samples to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto an appropriate HPLC or UPLC column.

    • Separate the analyte and internal standard using a suitable gradient elution.

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol describes a bottom-up, continuous-labeling HDX-MS experiment to study protein conformational dynamics.[11]

  • Reagent Preparation:

    • Protein Stock: Prepare the protein of interest in a suitable non-deuterated buffer.

    • Deuteration Buffer: Prepare the labeling buffer by dissolving the same buffer components in D₂O. Adjust the pD to the desired value (pD = pH reading + 0.4).

    • Quench Buffer: Prepare a quench buffer with a low pH (e.g., 2.5) and keep it at 0°C. This buffer should also contain a denaturant (e.g., guanidine (B92328) HCl) and a reducing agent (e.g., TCEP).

    • Protease: Use an acid-stable protease such as pepsin.

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein stock solution into the deuteration buffer at a defined ratio (e.g., 1:19).

    • Incubate the reaction mixture for various time points (e.g., 10s, 1min, 10min, 1h).

  • Quenching:

    • At each time point, quench the exchange reaction by adding the cold quench buffer. This rapidly lowers the pH and temperature, effectively stopping the exchange.

  • Proteolysis:

    • Immediately after quenching, digest the protein into peptides by adding the acid-stable protease. Perform the digestion at a low temperature (e.g., 4°C) to minimize back-exchange.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a cooled UPLC system.

    • Separate the peptides using a rapid chromatographic gradient.

    • Analyze the eluting peptides with a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the peptides from a non-deuterated control experiment.

    • For each peptide at each time point, determine the centroid of the isotopic distribution to calculate the average deuterium uptake.

    • Compare the deuterium uptake profiles of the protein in different states (e.g., with and without a ligand) to identify regions of altered conformation.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in deuterium labeling mass spectrometry.

quantitative_bioanalysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Urine, etc.) add_is Spike with Deuterated Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing calibration Calibration Curve Construction data_processing->calibration quantification Quantification of Analyte calibration->quantification

Quantitative bioanalysis workflow using a deuterated internal standard.

hdx_ms_workflow cluster_labeling Labeling & Quenching cluster_digestion_analysis Digestion & Analysis protein_sample Protein Sample (Apo or Ligand-Bound) d2o_labeling Deuterium Labeling (Incubation in D2O Buffer) protein_sample->d2o_labeling time_points Time Points (e.g., 10s, 1m, 10m) d2o_labeling->time_points quenching Quenching (Low pH and Temperature) time_points->quenching proteolysis Proteolysis (e.g., with Pepsin) quenching->proteolysis lc_separation UPLC Separation (Cooled) proteolysis->lc_separation ms_analysis High-Resolution MS Analysis lc_separation->ms_analysis data_analysis Data Analysis (Deuterium Uptake Calculation) ms_analysis->data_analysis

Bottom-up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflow.

silac_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_processing Sample Processing & Analysis light_culture Cell Population 1: 'Light' Medium (e.g., Normal Arginine) cell_lysis Cell Lysis light_culture->cell_lysis heavy_culture Cell Population 2: 'Heavy' Medium (e.g., Deuterated Arginine) treatment Experimental Treatment (e.g., Drug Addition) heavy_culture->treatment treatment->cell_lysis protein_mixing Combine Protein Lysates (1:1 Ratio) cell_lysis->protein_mixing digestion Protein Digestion (e.g., with Trypsin) protein_mixing->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms quantification Relative Protein Quantification (Heavy/Light Ratios) lc_ms->quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow.

Conclusion

Deuterium labeling is a versatile and powerful technique that significantly enhances the capabilities of mass spectrometry. From providing the foundation for highly accurate and precise quantification in drug development to enabling the study of protein dynamics and metabolic pathways, the applications of deuterium labeling are vast and impactful. A thorough understanding of the core principles, meticulous execution of experimental protocols, and careful consideration of potential challenges are essential for harnessing the full potential of this isotopic edge in scientific research.

References

Stability and Degradation Pathways of Nitrosamine Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers worldwide due to their potential carcinogenic properties. Accurate detection and quantification of these impurities are paramount for ensuring patient safety. This requires the use of well-characterized and stable nitrosamine reference standards. However, the stability of these standards themselves can be a critical factor influencing the accuracy of analytical results. This technical guide provides a comprehensive overview of the stability and degradation pathways of common nitrosamine standards, offering valuable insights for researchers, scientists, and drug development professionals involved in their handling, storage, and use.

Nitrosamines can degrade under various conditions, including exposure to light, elevated temperatures, and certain pH levels. Understanding these degradation pathways is crucial for establishing appropriate storage and handling procedures to maintain the integrity of the reference standards. This guide summarizes available quantitative data on the stability of nitrosamine standards, details experimental protocols for stability and forced degradation studies, and provides visual representations of degradation pathways and experimental workflows.

Stability of Nitrosamine Standards: A Quantitative Overview

The stability of nitrosamine standards is influenced by a multitude of factors, with storage conditions playing a pivotal role. The choice of solvent, temperature, and exposure to light can significantly impact the integrity of these compounds over time.

Data on N-nitroso-N-methyl-4-aminobutyric Acid (NMBA) Stability

A study on the stability of the N-nitroso-N-methyl-4-aminobutyric acid (NMBA) reference substance provides valuable quantitative insights into its degradation under various conditions. The purity of NMBA was determined by HPLC to assess its stability.[1]

Table 1: Short-term Stability of NMBA in Methanol (B129727) and Acetonitrile (B52724) at Different Temperatures [1]

SolventTemperatureDay 1 Purity (%)Day 3 Purity (%)Day 7 Purity (%)Day 10 Purity (%)
Methanol25°C99.899.598.998.2
40°C98.695.885.37.8
Acetonitrile25°C100.099.999.999.9
40°C99.999.899.799.6

As the data indicates, NMBA shows significant degradation in methanol at 40°C over a 10-day period, with the purity dropping to approximately 7.8%. In contrast, NMBA remains relatively stable in acetonitrile under the same conditions.[1] The primary degradation product in methanol was identified as N-nitroso-N-methyl-4-aminobutyric acid methyl ester.[1]

Table 2: Stability of NMBA in Solution at 4°C for 24 hours [1]

SolventInitial Purity (%)Purity after 24h at 4°C (%)
Methanol100.0100.0
Acetonitrile100.0100.0

NMBA was found to be stable in both methanol and acetonitrile when stored at 4°C for 24 hours.[1]

Nitrosamine Degradation Pathways

Nitrosamines can degrade through several pathways, primarily influenced by light, heat, and pH. The degradation of nitrosamine drug substance-related impurities (NDSRIs) is also a key area of investigation.[2][3][4][5]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, is a major cause of nitrosamine degradation.[6] The N-N bond in the nitroso group is susceptible to cleavage upon absorption of light energy, leading to the formation of various degradation products. It is recommended to store nitrosamine standards in amber vials and protect them from light to prevent photolytic decomposition.[6][7]

Thermal Degradation

Elevated temperatures can accelerate the degradation of nitrosamines. For instance, N-nitrosodiphenylamine is known to decompose at normal GC injection port temperatures.[8] Thermal degradation can be a concern during analytical procedures that involve high temperatures and also during long-term storage if not maintained at appropriate cold conditions.

pH-Dependent Degradation

The stability of nitrosamines can also be influenced by the pH of the solution. Some nitrosamines exhibit instability in highly acidic or alkaline conditions.[2] For example, N-Nitrosodipropylamine is reported to be slightly less stable in acidic solutions compared to neutral or alkaline solutions.[9]

Below is a generalized representation of a nitrosamine degradation pathway.

Nitrosamine_Degradation Nitrosamine Nitrosamine Standard (R1-N(N=O)-R2) Degradation_Products Degradation Products (e.g., Secondary Amine, Nitrite) Nitrosamine->Degradation_Products Degradation Light Light (UV, Visible) Light->Degradation_Products Heat Heat Heat->Degradation_Products pH pH (Acidic/Basic) pH->Degradation_Products

Generalized Nitrosamine Degradation Pathway

Experimental Protocols for Stability and Degradation Studies

To ensure the reliability of analytical data, it is crucial to perform stability studies on nitrosamine standards. These studies typically involve forced degradation to identify potential degradation products and to develop stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B, provide a framework for conducting such studies.[10][11][12]

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a nitrosamine standard.[10][11] These studies involve exposing the standard to conditions more severe than accelerated stability testing to trigger degradation. The goal is to achieve 5-20% degradation to obtain meaningful results without completely destroying the molecule.[10]

General Workflow for a Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Nitrosamine Standard Solution Acid Acid Hydrolysis (e.g., HCl) Prep->Acid Expose to Base Base Hydrolysis (e.g., NaOH) Prep->Base Expose to Oxidation Oxidation (e.g., H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (Elevated Temp.) Prep->Thermal Expose to Photolytic Photolytic Stress (UV/Vis Light) Prep->Photolytic Expose to Analysis Analyze Samples by Stability-Indicating Method (e.g., LC-MS, GC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Identify Degradation Products and Pathways Analysis->Evaluation

Forced Degradation Experimental Workflow

Detailed Methodologies:

While specific protocols vary depending on the nitrosamine and the analytical instrumentation, the following provides a general framework for conducting forced degradation studies.

1. Preparation of Standard Solutions:

  • Accurately weigh a known amount of the nitrosamine reference standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.[1]

  • Prepare working solutions by diluting the stock solution with the appropriate solvent or medium for each stress condition.

2. Stress Conditions (as per ICH Q1A(R2)): [10]

  • Acid Hydrolysis: Treat the nitrosamine solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

  • Base Hydrolysis: Treat the nitrosamine solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

  • Oxidation: Treat the nitrosamine solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid standard or its solution to elevated temperatures (e.g., 40°C, 60°C).

  • Photodegradation: Expose the nitrosamine solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[14]

3. Sample Preparation for Analysis:

  • After exposure to the stress condition for a specified duration, neutralize the acidic and basic samples.

  • Dilute the samples to an appropriate concentration for analysis.

  • It is crucial to handle samples carefully to avoid further degradation or contamination.[7][15]

4. Analytical Method:

  • A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), should be used.[16][17][18][19]

  • The method must be able to separate the intact nitrosamine from its degradation products.

  • Method validation should be performed according to ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, and sensitivity.[19]

Table 3: Example Analytical Conditions for Nitrosamine Analysis

ParameterLC-MS/MSGC-MS/MS
Column C18 or equivalentCapillary column (e.g., DB-WAX)
Mobile Phase/Carrier Gas Gradient of water and organic solvent (e.g., methanol, acetonitrile) with additives (e.g., formic acid)Helium
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Detection Mode Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or MRM

Conclusion

The stability of nitrosamine standards is a critical aspect of ensuring the accuracy and reliability of analytical data for these potent impurities in pharmaceutical products. This guide has provided an overview of the key factors influencing their stability, including temperature, light, and pH, supported by available quantitative data. Understanding the degradation pathways and employing robust experimental protocols for stability and forced degradation studies, in line with ICH guidelines, are essential for maintaining the integrity of these vital reference materials. By adhering to the principles outlined in this guide, researchers and analysts can contribute to the generation of high-quality data, ultimately safeguarding patient health.

References

An In-depth Technical Guide to the Mechanism of Formation for N-Nitrosamine Impurities in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of N-nitrosamine impurities in pharmaceutical products. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, identify, and mitigate the risks associated with these potentially carcinogenic impurities. This document delves into the fundamental chemical pathways, identifies the primary root causes of contamination, presents quantitative data from notable cases, details experimental protocols for detection, and provides visual representations of key processes to facilitate a deeper understanding.

Core Mechanisms of N-Nitrosamine Formation

N-nitrosamines are chemical compounds with the structure R¹R²N-N=O. Their formation in pharmaceuticals is an unintentional consequence of specific chemical reactions between a nitrosating agent and a secondary, tertiary, or, in some cases, quaternary amine.

The Fundamental Chemical Reaction

The primary pathway for N-nitrosamine formation involves the reaction of a nitrosatable amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is formed from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[1][2]

Formation of the Nitrosating Agent:

In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). This is a critical prerequisite for the subsequent nitrosation reaction.

Nitrosation of Secondary Amines:

Secondary amines (R₂NH) are highly susceptible to nitrosation.[3] The lone pair of electrons on the nitrogen atom of the secondary amine attacks the nitrosonium ion (NO⁺), which is generated from nitrous acid. This reaction is generally rapid and leads directly to the formation of a stable N-nitrosamine.[4]

Nitrosation of Tertiary Amines:

The nitrosation of tertiary amines (R₃N) is a more complex process that typically proceeds via a dealkylation mechanism.[2][5][6] The reaction is generally slower than that of secondary amines and involves the formation of an intermediate iminium ion, which then reacts with a nitrite ion.[5][6]

dot

Nitrosation_Pathways Figure 1: Chemical Pathways of N-Nitrosamine Formation cluster_NitrosatingAgent Nitrosating Agent Formation cluster_SecondaryAmine Secondary Amine Nitrosation cluster_TertiaryAmine Tertiary Amine Nitrosation Nitrite Nitrite (NO₂⁻) NitrousAcid Nitrous Acid (HNO₂) Nitrite->NitrousAcid Protonation Acid Acidic Conditions (H⁺) Nitrosonium Nitrosonium Ion (NO⁺) NitrousAcid->Nitrosonium Generates SecondaryAmine Secondary Amine (R₂NH) Nitrosonium->SecondaryAmine Reacts with TertiaryAmine Tertiary Amine (R₃N) Nitrosonium->TertiaryAmine Reacts with NNitrosamine N-Nitrosamine (R₂N-N=O) SecondaryAmine->NNitrosamine IminiumIon Iminium Ion Intermediate TertiaryAmine->IminiumIon Dealkylation NNitrosamine2 N-Nitrosamine (R₂N-N=O) IminiumIon->NNitrosamine2 Reaction with Nitrite Root_Causes_Workflow Figure 2: Logical Workflow of N-Nitrosamine Root Causes RM Raw Materials Amine Amine Precursors (Secondary/Tertiary Amines) RM->Amine NitrosatingAgent Nitrosating Agents (e.g., Nitrites) RM->NitrosatingAgent Solvents Solvents (e.g., DMF) RM->Solvents Reagents Reagents (e.g., NaNO₂) RM->Reagents Excipients Excipients RM->Excipients Proc Manufacturing Process Proc->Amine Proc->NitrosatingAgent Deg Degradation Deg->Amine Pack Packaging Pack->NitrosatingAgent Formation N-Nitrosamine Formation Amine->Formation NitrosatingAgent->Formation DP Drug Product Contamination Formation->DP Solvents->Amine Reagents->NitrosatingAgent Excipients->NitrosatingAgent Experimental_Workflow Figure 3: General Experimental Workflow for Nitrosamine (B1359907) Analysis Start Start: Drug Product/API Sample SamplePrep Sample Preparation (Weighing, Extraction, Fortification with IS) Start->SamplePrep Centrifuge Centrifugation SamplePrep->Centrifuge Filter Filtration Centrifuge->Filter Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Filter->Analysis DataProcessing Data Processing (Peak Integration, Calibration) Analysis->DataProcessing Quantification Quantification and Reporting DataProcessing->Quantification

References

Methodological & Application

Application Notes and Protocols for the Use of N-Nitroso-N-methyl-N-dodecylamine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products, food, and environmental samples is a significant concern due to their classification as probable human carcinogens. Regulatory bodies worldwide have established stringent limits on the acceptable daily intake of these compounds, necessitating highly sensitive and accurate analytical methods for their quantification. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based techniques, as they compensate for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of N-Nitroso-N-methyl-N-dodecylamine-d5 (NMDA-d5) as an internal standard for the quantitative analysis of its non-deuterated counterpart, N-Nitroso-N-methyl-N-dodecylamine (NMDA), and other long-chain nitrosamines. These protocols are intended to serve as a comprehensive guide for researchers in analytical chemistry, quality control, and drug development.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen).

Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are distinguished by their different mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, an accurate quantification of the analyte in the original sample can be achieved, irrespective of sample losses during the procedure.

cluster_sample Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Result Analyte Analyte (NMDA) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (NMDA-d5) IS->SamplePrep Chromatography Chromatographic Separation (LC or GC) SamplePrep->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.

Application: Quantification of N-Nitroso-N-methyl-N-dodecylamine

Background: N-Nitroso-N-methyl-N-dodecylamine (NMDA) is a long-chain nitrosamine (B1359907) that can be found as an impurity in various consumer products, including cosmetics and detergents, and potentially in food and environmental samples. Its detection and quantification at trace levels are crucial for risk assessment and regulatory compliance.

Utility of NMDA-d5: this compound is the ideal internal standard for the analysis of NMDA. The five deuterium atoms on the methyl and adjacent methylene (B1212753) groups provide a sufficient mass shift for clear differentiation from the native compound in the mass spectrometer, while ensuring that its chemical and physical properties closely match those of the analyte.

Experimental Protocols

The following are representative protocols for the analysis of NMDA using NMDA-d5 as an internal standard. These protocols are based on established methods for nitrosamine analysis and should be validated for specific matrices and instrumentation.

Protocol 1: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the analysis of NMDA in liquid samples such as pharmaceutical formulations, cosmetics, and environmental water samples.

1. Materials and Reagents:

  • N-Nitroso-N-methyl-N-dodecylamine (NMDA) analytical standard

  • This compound (NMDA-d5) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup if required

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve NMDA and NMDA-d5 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NMDA stock solution with an appropriate solvent (e.g., 50:50 methanol:water). Each calibration standard should be fortified with a constant concentration of NMDA-d5 (e.g., 10 ng/mL).

3. Sample Preparation:

  • Accurately weigh or measure a known amount of the sample.

  • Spike the sample with a known amount of NMDA-d5 internal standard solution.

  • For liquid samples: Depending on the matrix, dilute the sample with the initial mobile phase or perform a solid-phase extraction (SPE) for cleanup and concentration.

  • For solid/semi-solid samples: Perform a suitable extraction procedure (e.g., liquid-liquid extraction with dichloromethane (B109758) or solid-liquid extraction with an appropriate solvent), followed by solvent exchange and reconstitution in the initial mobile phase.

  • Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.

Start Sample Spike Spike with NMDA-d5 Start->Spike Extraction Extraction/ Dilution Spike->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Filter Filtration Cleanup->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: General Sample Preparation Workflow for LC-MS/MS.

4. LC-MS/MS Conditions:

ParameterSuggested Conditions
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol
GradientStart with 5-10% B, ramp to 95% B, hold, and re-equilibrate. Optimize for analyte retention and separation.
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 °C
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI is often preferred for nitrosamines.
Ion Source Temperature500 - 550 °C (APCI)
Capillary Voltage3.0 - 4.0 kV
Gas Flow (Nebulizer, Heater)Optimize for instrument
Detection ModeMultiple Reaction Monitoring (MRM)

5. Proposed MRM Transitions:

The following are proposed MRM transitions for NMDA and NMDA-d5. These should be optimized for the specific mass spectrometer being used. The fragmentation of nitrosamines often involves the loss of the nitroso group (-NO) or cleavage of the N-N bond.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NMDA (Quantifier) 229.2199.2Optimize
NMDA (Qualifier) 229.243.1Optimize
NMDA-d5 (Internal Standard) 234.2204.2Optimize

6. Data Analysis and Quantification:

  • Integrate the peak areas for the quantifier MRM transitions of NMDA and NMDA-d5.

  • Calculate the ratio of the peak area of NMDA to the peak area of NMDA-d5.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the NMDA standards.

  • Determine the concentration of NMDA in the sample by interpolating its peak area ratio from the calibration curve.

Protocol 2: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is suitable for the analysis of thermally stable and volatile nitrosamines. NMDA, being a long-chain nitrosamine, is less volatile than smaller nitrosamines but can still be analyzed by GC-MS/MS.

1. Materials and Reagents:

  • Same as for LC-MS/MS protocol, but with GC-grade solvents (e.g., Dichloromethane, Hexane).

2. Standard Solution Preparation:

  • Similar to the LC-MS/MS protocol, prepare stock and working standard solutions in a suitable GC-compatible solvent like dichloromethane.

3. Sample Preparation:

  • Follow a similar extraction procedure as for LC-MS/MS, typically involving liquid-liquid extraction with dichloromethane.

  • The final extract should be in a volatile solvent compatible with GC injection.

  • Ensure the final extract is dried (e.g., using anhydrous sodium sulfate) and concentrated to the desired volume.

4. GC-MS/MS Conditions:

ParameterSuggested Conditions
Gas Chromatography
ColumnMid-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 - 2 µL
Carrier GasHelium at a constant flow rate (e.g., 1.0 - 1.2 mL/min)
Oven ProgramStart at a low temperature (e.g., 50 °C), hold, then ramp to a high temperature (e.g., 280-300 °C). Optimize for analyte separation.
Mass Spectrometry
Ionization SourceElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Detection ModeMultiple Reaction Monitoring (MRM)

5. Proposed MRM Transitions (based on typical EI fragmentation):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NMDA (Quantifier) 228.2198.2Optimize
NMDA (Qualifier) 228.243.1Optimize
NMDA-d5 (Internal Standard) 233.2203.2Optimize

6. Data Analysis and Quantification:

  • Follow the same principles as outlined for the LC-MS/MS method.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

ParameterDescription
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise and accurate.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Determined by spike-recovery experiments.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. (Repeatability, Intermediate Precision)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship Diagram

cluster_method_dev Method Development cluster_validation Method Validation cluster_routine Routine Analysis MethodSelection Select Analytical Technique (LC-MS/MS or GC-MS/MS) ParamOptimization Optimize Instrument Parameters (Chromatography & Mass Spectrometry) MethodSelection->ParamOptimization Specificity Specificity ParamOptimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SampleAnalysis Sample Analysis with NMDA-d5 Internal Standard Robustness->SampleAnalysis DataReview Data Review and Reporting SampleAnalysis->DataReview

Caption: Logical Flow from Method Development to Routine Analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the accurate quantification of N-Nitroso-N-methyl-N-dodecylamine and other related long-chain nitrosamines in a variety of matrices. The detailed protocols and application notes provided herein offer a solid foundation for the development and validation of sensitive analytical methods to ensure product safety and regulatory compliance. It is imperative that these methods are thoroughly validated within the specific laboratory environment and for each unique sample matrix to guarantee the integrity of the analytical results.

Application Note: A Robust Quantitative LC-MS/MS Method for the Analysis of Nitrosamine Impurities in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detection of N-nitrosamine impurities in pharmaceutical products has become a major concern for patient safety and has attracted significant regulatory scrutiny.[1] Classified as probable human carcinogens, these impurities can form during the synthesis of active pharmaceutical ingredients (APIs), through the degradation of the product during storage, or from raw materials and excipients.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical methods to control these impurities at trace levels.[3][4][5][6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of nitrosamines due to its high sensitivity, selectivity, and applicability to a wide range of nitrosamine (B1359907) compounds, including those that are less volatile or thermally unstable.[7] This application note provides a comprehensive protocol for the sensitive and accurate quantification of common nitrosamine impurities in pharmaceutical matrices using LC-MS/MS.

Experimental Workflow

The overall workflow for the quantitative analysis of nitrosamine impurities involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Drug Substance/Product dissolve Dissolve in Appropriate Solvent start->dissolve spike Spike Internal Standard (ISTD) dissolve->spike extract Vortex / Sonicate for Extraction spike->extract centrifuge Centrifuge to Pellet Excipients extract->centrifuge filter Filter Supernatant (e.g., 0.22 µm PTFE) centrifuge->filter inject Inject Sample into LC-MS/MS System filter->inject Transfer to vial separate Chromatographic Separation inject->separate ionize Ionization (APCI / ESI) separate->ionize detect MS/MS Detection (MRM Mode) ionize->detect process Integrate Chromatographic Peaks detect->process Raw Data calibrate Generate Calibration Curve process->calibrate quantify Quantify Nitrosamine Concentration calibrate->quantify report Report Results quantify->report

References

Application Notes and Protocols for the Preparation of N-Nitroso-N-methyl-N-dodecylamine-d5 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-methyl-N-dodecylamine-d5 is a deuterium-labeled analogue of N-Nitroso-N-methyl-N-dodecylamine, a nitrosamine (B1359907) compound. Deuterated compounds are commonly used as internal standards in quantitative analysis by mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS), to improve the accuracy and precision of analytical methods. This document provides detailed protocols for the preparation of standard solutions of this compound, intended for use in research and drug development settings.

Compound Information

A clear understanding of the compound's properties is essential for the accurate preparation of standard solutions.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₃H₂₃D₅N₂O
Molecular Weight 233.41 g/mol
CAS Number 1794756-43-6
Appearance Light brown to brown oil

Safety Precautions

N-Nitroso compounds are potentially carcinogenic and should be handled with extreme care. The Safety Data Sheet (SDS) for the non-deuterated analogue, N-Nitroso-N-methyl-N-dodecylamine, indicates that it is harmful if swallowed and is suspected of causing genetic defects.

Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Ventilation: All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any vapors.

  • Waste Disposal: Dispose of all waste materials, including empty vials, pipette tips, and contaminated solvents, in accordance with local, state, and federal regulations for hazardous waste.

  • Spill Management: In case of a spill, immediately evacuate the area and follow established laboratory procedures for hazardous material cleanup.

Experimental Protocols

Materials and Equipment
  • This compound (neat material)

  • High-purity solvent (e.g., Methanol (B129727) or Acetonitrile, LC-MS grade or equivalent)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes (e.g., P1000, P200, P20) with appropriate tips

  • Amber glass vials with screw caps (B75204) for storage

  • Vortex mixer

  • Sonicator

Preparation of a 1 mg/mL Stock Solution

This protocol outlines the preparation of a primary stock solution with a concentration of 1 mg/mL.

  • Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 1 mg of the neat material using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed compound to a 1 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) to the volumetric flask to dissolve the compound. Gently swirl the flask to aid dissolution. A vortex mixer or sonicator can be used to ensure the compound is fully dissolved.

  • Dilution to Volume: Once the compound is completely dissolved, add the solvent to the 1 mL mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer and Labeling: Transfer the stock solution to a clean, labeled amber glass vial. The label should include the compound name, concentration (in mg/mL), solvent, preparation date, and the initials of the preparer.

  • Storage: Store the stock solution in a refrigerator at 2-8°C for short-term use or in a freezer at -20°C for long-term storage.

Preparation of Intermediate and Working Standard Solutions

This section describes the serial dilution of the 1 mg/mL stock solution to prepare intermediate and working standards at various concentrations in both µg/mL and ng/mL. The principle of C₁V₁ = C₂V₂ is used for all dilution calculations.

Table of Serial Dilutions:

Standard IDStarting Concentration (mg/mL)Volume of Stock (µL)Final Volume (mL)Final Concentration (mg/mL)Final Concentration (µg/mL)Final Concentration (ng/mL)
Stock --1110001,000,000
INT-1 110010.1100100,000
INT-2 0.110010.011010,000
WS-1 0.0110010.00111,000
WS-2 0.00110010.00010.1100
WS-3 0.000110010.000010.0110
WS-4 0.0000110010.0000010.0011

Protocol for a Representative Dilution (INT-1 from Stock):

  • Pipette 100 µL of the 1 mg/mL stock solution into a clean 1 mL volumetric flask.

  • Add the diluent solvent to the 1 mL mark.

  • Cap and invert the flask multiple times to ensure thorough mixing.

  • Transfer the resulting 100 µg/mL (0.1 mg/mL) solution to a new, clearly labeled amber vial.

  • Repeat this process for subsequent dilutions as outlined in the table. Use a new pipette tip for each transfer.

Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of standard solutions of this compound.

G cluster_prep Preparation of Stock Solution cluster_dilution Serial Dilutions cluster_storage Storage A Equilibrate Neat Compound B Weigh 1 mg of Compound A->B C Dissolve in Solvent in 1 mL Volumetric Flask B->C D Dilute to Volume C->D E Homogenize and Transfer to Labeled Vial D->E F 1 mg/mL Stock Solution E->F G Prepare 100 µg/mL Intermediate Standard F->G H Prepare 10 µg/mL Intermediate Standard G->H I Prepare 1 µg/mL Working Standard H->I J Prepare 100 ng/mL Working Standard I->J K Prepare 10 ng/mL Working Standard J->K L Prepare 1 ng/mL Working Standard K->L M Store all solutions at 2-8°C (short-term) or -20°C (long-term) L->M

Caption: Workflow for the preparation of standard solutions.

Application Notes and Protocols for Nitrosamine Testing in Sartans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery of nitrosamine (B1359907) impurities in several sartan medications has necessitated robust and reliable analytical methods for their detection and quantification. These impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are classified as probable human carcinogens, making their control in pharmaceutical products a critical issue for patient safety. This document provides detailed application notes and experimental protocols for the sample preparation and analysis of nitrosamines in sartan drug substances and products. The methodologies described are based on established techniques including direct injection, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), coupled with highly sensitive analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Approaches

The choice of analytical technique is crucial for achieving the required sensitivity and selectivity for nitrosamine analysis at trace levels. LC-MS/MS is often preferred due to its applicability to a wide range of nitrosamines without the need for derivatization and its reduced risk of thermal degradation of analytes.[1][2] GC-MS is also a powerful technique, particularly when coupled with a triple quadrupole mass spectrometer (GC-TQ), offering excellent sensitivity and selectivity.[3][4]

Sample Preparation Techniques

Effective sample preparation is paramount for accurate and precise nitrosamine analysis. The goal is to extract the target nitrosamines from the complex drug matrix while minimizing interferences. The primary techniques employed are:

  • Direct Injection: This is the simplest approach, where the dissolved sample is directly introduced into the analytical instrument. It is a rapid method but may be prone to matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique involves partitioning the nitrosamines between two immiscible liquid phases, typically an aqueous sample solution and an organic solvent like dichloromethane (B109758) (DCM).[3][5]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain and concentrate the nitrosamines from the sample solution, followed by elution with a suitable solvent. While it can provide cleaner extracts, method development can be complex, and recovery rates may vary.[6][7]

Experimental Protocols

Protocol 1: Direct Injection with LC-MS/MS

This protocol is a straightforward method suitable for rapid screening of multiple nitrosamines in sartan active pharmaceutical ingredients (APIs) and final products.[1][2]

1. Sample Preparation: a. Weigh 250 mg of the sartan API or ground tablet powder into a 15 mL centrifuge tube.[1][2] b. Add 250 µL of an appropriate internal standard solution (e.g., 400 ng/mL of a deuterated nitrosamine standard in methanol).[1][2] c. Add 250 µL of methanol (B129727) and sonicate for 5 minutes to facilitate extraction.[1][2] d. Add 4.5 mL of deionized water and sonicate for another 5 minutes.[1][2] e. Centrifuge the solution at 3000 ×g for 5 minutes.[1][2] f. Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[1][2]

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: Xselect® HSS T3 column (15 cm × 3 mm i.d., 3.5 μm) or equivalent.[1][2]
  • Mobile Phase A: 0.1% formic acid in water.[1][2]
  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (2:8 v/v).[1][2]
  • Gradient Elution: A suitable gradient program to separate the target nitrosamines.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Workflow for Direct Injection LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Weigh 250 mg Sample s2 Add Internal Standard and Methanol s1->s2 s3 Sonicate (5 min) s2->s3 s4 Add DI Water s3->s4 s5 Sonicate (5 min) s4->s5 s6 Centrifuge (3000 x g, 5 min) s5->s6 s7 Filter (0.22 µm PVDF) s6->s7 a1 LC-MS/MS Analysis s7->a1 Inject d1 Quantification a1->d1 cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Weigh 500 mg Sample s2 Add Internal Standard and Dichloromethane s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (4000 rpm, 5 min) s3->s4 s5 Collect DCM Layer s4->s5 s6 Filter (0.45 µm Nylon) s5->s6 a1 GC-MS/MS Analysis s6->a1 Inject d1 Quantification a1->d1

References

Application of Deuterated Standards in the Analysis of Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of organic micropollutants, such as pharmaceuticals, personal care products (PPCPs), and pesticides, in environmental water samples presents a significant analytical challenge.[1] These complex matrices often contain co-extractable substances that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[2][3] Isotope dilution mass spectrometry (IDMS), utilizing deuterated internal standards, has emerged as the gold standard for robust and accurate quantification of these contaminants.[2][3][4] Deuterated standards are chemically identical to their native counterparts but have a higher mass due to the substitution of hydrogen atoms with deuterium.[5] This near-perfect chemical analogy allows them to co-elute chromatographically and experience similar ionization efficiencies, effectively compensating for matrix effects, extraction losses, and instrumental variability.[2][3][5]

These application notes provide a comprehensive overview and detailed protocols for the use of deuterated standards in the analysis of environmental water samples, specifically focusing on the quantification of pharmaceuticals and personal care products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Core Principles of Isotope Dilution with Deuterated Standards

The fundamental principle behind using deuterated internal standards is the addition of a known quantity of the labeled standard to the sample prior to any sample preparation steps.[5] The ratio of the signal from the native analyte to the signal from the deuterated standard is then used for quantification. This ratio remains constant throughout the analytical process, as any losses or variations in signal intensity will affect both the analyte and the standard equally.

Key Advantages:

  • Compensation for Matrix Effects: Co-elution of the analyte and the deuterated standard ensures that both are subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[2][5]

  • Correction for Sample Preparation Losses: Any loss of analyte during extraction, cleanup, and concentration steps is mirrored by a proportional loss of the deuterated standard.

  • Improved Accuracy and Precision: By correcting for these potential sources of error, isotope dilution with deuterated standards leads to more accurate and precise quantification.

  • Enhanced Method Robustness: The method becomes less susceptible to variations in sample matrix composition and experimental conditions.[2]

Experimental Protocols

The following protocols are based on established methodologies, such as U.S. EPA Method 1694 and published research, for the analysis of pharmaceuticals and personal care products in various water matrices.[4][6]

Protocol 1: Sample Collection, Preservation, and Storage

Proper sample collection and preservation are critical to ensure the integrity of the analytes.

  • Sample Collection: Collect water samples in amber glass containers to prevent photodegradation of target analytes.

  • Preservation: For aqueous samples, maintain them in the dark at a temperature below 6°C from the time of collection until they reach the laboratory.

  • Storage: If samples are to be frozen, allow for expansion space in the container. Solid, semi-solid, and mixed-phase samples should be stored in the dark at less than -10°C.

Protocol 2: Sample Preparation and Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction and concentration of pharmaceuticals from water samples using solid-phase extraction (SPE).[2][4]

Materials:

  • 1-liter water sample

  • Deuterated internal standard spiking solution

  • Formic acid (for pH adjustment)

  • Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges

  • Methanol (HPLC grade)

  • Ethyl acetate

  • Dichloromethane (B109758)

  • Nitrogen gas evaporator

  • Reconstituting solution (e.g., 90:10 water:methanol)

Procedure:

  • Spiking: To a 1 L water sample, add a known volume of the deuterated internal standard stock solution.

  • pH Adjustment: Adjust the sample pH to 2.0 with formic acid to ensure the analytes are in a suitable form for extraction.

  • SPE Cartridge Conditioning:

    • Wash the Oasis HLB cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of dichloromethane.

    • Wash with 5 mL of methanol.

    • Equilibrate with 10 mL of reagent water at pH 2.0. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified and spiked water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10 minutes to remove residual water.

  • Elution:

    • Elute the analytes and deuterated standards from the cartridge with 5 mL of ethyl acetate.

    • Follow with a second elution using 5 mL of a 50:50 mixture of dichloromethane and ethyl acetate.

  • Concentration: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the reconstituting solution. The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of pharmaceuticals using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient tailored to the specific analytes of interest (e.g., 5% B to 95% B over 8 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode depending on the analytes.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: For each analyte and its corresponding deuterated standard, specific precursor-to-product ion transitions should be optimized for maximum sensitivity and selectivity.

Protocol 4: Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the specific MRM transitions of both the native analyte and the deuterated internal standard.

  • Response Factor Calculation: Calculate the response factor (RF) for each analyte using the following equation from a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the deuterated standard: RF = (Area_analyte / Area_IS) / (Concentration_analyte / Concentration_IS)

  • Concentration Calculation: Determine the concentration of the analyte in the unknown sample using the following equation: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

Data Presentation

The use of deuterated standards significantly improves the quality of quantitative data. The following tables summarize typical performance data for the analysis of various pharmaceuticals in different water matrices using an isotope dilution LC-MS/MS method.[2]

Table 1: Matrix Spike Recoveries of Pharmaceuticals in Various Water Matrices [2]

CompoundWastewater Influent (%)Wastewater Effluent (%)Surface Water (%)Drinking Water (%)
Acetaminophen989510199
Caffeine10210198103
Carbamazepine9597105101
Ciprofloxacin88919694
Fluoxetine106108113116
Ibuprofen92949997
Sulfamethoxazole99100103102
Triclosan90939795

Data adapted from Vanderford, B. J., & Snyder, S. A. (2006). Analysis of pharmaceuticals in water by isotope-dilution liquid chromatography/tandem mass spectrometry. Environmental science & technology, 40(23), 7312-7320.

Table 2: Method Reporting Limits (MRLs) for Pharmaceuticals in Water [2]

CompoundMRL (ng/L)
Acetaminophen1.0
Caffeine0.5
Carbamazepine0.25
Ciprofloxacin1.0
Fluoxetine0.5
Ibuprofen1.0
Sulfamethoxazole0.25
Triclosan0.5

Data based on a 500 mL sample volume and a final extract volume of 500 µL, adapted from Vanderford, B. J., & Snyder, S. A. (2006).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the principle of matrix effect compensation using deuterated standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Water Sample Collection Spike 2. Spike with Deuterated IS Sample->Spike AdjustpH 3. Adjust pH Spike->AdjustpH SPE 4. Solid-Phase Extraction AdjustpH->SPE Concentrate 5. Concentrate & Reconstitute SPE->Concentrate LCMS 6. LC-MS/MS Analysis Concentrate->LCMS Integrate 7. Peak Integration LCMS->Integrate Calculate 8. Quantification Integrate->Calculate

Caption: General workflow for the analysis of water samples using deuterated standards.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Suppressed_Signal Inaccurate Lower Signal Matrix_Effect->Suppressed_Signal Analyte_IS_Signal Analyte & Deuterated IS Signal Matrix_Effect2 Matrix Effect (Affects Both Equally) Analyte_IS_Signal->Matrix_Effect2 Accurate_Ratio Accurate Analyte/IS Ratio Matrix_Effect2->Accurate_Ratio

Caption: Compensation for matrix effects by a deuterated internal standard.

Conclusion

The use of deuterated internal standards in isotope dilution mass spectrometry is an indispensable technique for the accurate and reliable quantification of organic micropollutants in complex environmental water matrices. The protocols and data presented here demonstrate the robustness and effectiveness of this approach in overcoming common analytical challenges such as matrix effects and sample preparation losses. By implementing these methods, researchers and scientists can achieve high-quality data essential for environmental monitoring, risk assessment, and regulatory compliance.

References

Application Note: Quantification of N-Nitroso-N-methyl-N-dodecylamine in Food and Beverage Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive analytical method for the determination of N-Nitroso-N-methyl-N-dodecylamine in various food and beverage matrices. The method utilizes an isotope dilution assay with N-Nitroso-N-methyl-N-dodecylamine-d5 as an internal standard, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) for accurate quantification. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol is employed for efficient sample preparation. This method is intended for researchers, scientists, and professionals in the food safety and drug development sectors to ensure compliance with regulatory standards and to conduct exposure risk assessments.

Introduction

N-nitrosamines are a class of chemical compounds that can form in food products during processing and storage, particularly in items treated with nitrites, such as cured meats.[1][2][3] Many N-nitrosamines are potent carcinogens, making their detection and quantification in food and beverages a critical public health concern.[1][4][5] The analysis of these compounds is often challenging due to their presence at trace levels and the complexity of food matrices.[1][6]

Isotope dilution analysis, where a stable isotope-labeled version of the analyte is used as an internal standard, is a highly accurate and precise quantification technique. This compound serves as an ideal internal standard for the analysis of N-Nitroso-N-methyl-N-dodecylamine, as it shares similar chemical and physical properties with the analyte, compensating for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the extraction and analysis of N-Nitroso-N-methyl-N-dodecylamine from various food matrices, including meat products, dairy, and beverages, using GC-MS/MS.

Experimental

Materials and Reagents

  • N-Nitroso-N-methyl-N-dodecylamine standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

Instrumentation

  • Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Sample Preparation (Modified QuEChERS)

  • Homogenization: Homogenize a representative 10 g sample of the food or beverage. For liquid samples, use 10 mL.

  • Internal Standard Spiking: Spike the homogenized sample with a known concentration of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the spiked sample.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18. For samples with high pigment content, add 7.5 mg of GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

GC-MS/MS Analysis

  • GC Column: (Specify column type, e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • MS/MS Transitions: The specific precursor and product ions for both N-Nitroso-N-methyl-N-dodecylamine and its d5-labeled internal standard should be optimized. Representative transitions are provided in the table below.

Data Presentation

Table 1: GC-MS/MS Parameters for N-Nitroso-N-methyl-N-dodecylamine and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
N-Nitroso-N-methyl-N-dodecylamineTo be determinedTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Table 2: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.3 µg/kg
Recovery (at 1 µg/kg)85-110%
Precision (%RSD)< 15%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_legend Legend sample 1. Homogenize 10g Sample spike 2. Spike with this compound sample->spike extract 3. Add Acetonitrile, MgSO4, NaCl Vortex & Centrifuge spike->extract dSPE 4. d-SPE Cleanup (PSA, C18, MgSO4) extract->dSPE final_extract 5. Final Extract for Analysis dSPE->final_extract gcms GC-MS/MS Analysis final_extract->gcms Inject data Data Acquisition & Quantification gcms->data key1 Sample Preparation Steps key2 Analysis Steps

Caption: Experimental workflow for the analysis of N-Nitroso-N-methyl-N-dodecylamine.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of N-Nitroso-N-methyl-N-dodecylamine in a variety of food and beverage matrices. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. This application note serves as a comprehensive guide for laboratories involved in food safety testing and regulatory compliance.

Detailed Protocol: QuEChERS Extraction and GC-MS/MS Analysis of N-Nitroso-N-methyl-N-dodecylamine

1. Scope

This protocol details the procedure for the quantitative analysis of N-Nitroso-N-methyl-N-dodecylamine in food and beverage samples.

2. Principle

The analyte and its deuterated internal standard are extracted from the sample matrix using an acetonitrile-based salting-out extraction (QuEChERS). The extract is then cleaned up using dispersive solid-phase extraction (d-SPE). Quantification is performed by gas chromatography-tandem mass spectrometry (GC-MS/MS) using an isotope dilution calibration.

3. Equipment

  • High-speed blender or homogenizer

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of achieving at least 4000 rpm

  • GC-MS/MS system

4. Reagents and Standards

  • N-Nitroso-N-methyl-N-dodecylamine, 100 µg/mL stock solution in methanol

  • This compound, 100 µg/mL stock solution in methanol

  • Acetonitrile, HPLC grade

  • Magnesium sulfate, anhydrous, analytical grade

  • Sodium chloride, analytical grade

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional)

5. Procedure

5.1. Standard Preparation

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the N-Nitroso-N-methyl-N-dodecylamine stock solution with acetonitrile to achieve concentrations ranging from 0.5 to 50 ng/mL. Spike each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL.

5.2. Sample Preparation

  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples, pipette 10 mL.

  • Add 100 µL of the 1 µg/mL internal standard spiking solution to the sample.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately cap and vortex the tube for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

5.3. GC-MS/MS Analysis

  • Set up the GC-MS/MS system with the parameters outlined in the Application Note.

  • Perform a solvent blank injection to ensure the system is clean.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample extracts.

6. Data Analysis and Calculation

  • Identify and integrate the peaks for N-Nitroso-N-methyl-N-dodecylamine and this compound.

  • Calculate the response ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of N-Nitroso-N-methyl-N-dodecylamine in the sample extracts from the calibration curve.

  • Calculate the final concentration in the original sample using the following formula:

    Concentration (µg/kg) = (C_extract × V_extract) / M_sample

    Where:

    • C_extract = Concentration in the final extract (ng/mL)

    • V_extract = Final volume of the extract (mL)

    • M_sample = Mass of the sample (g)

signaling_pathway cluster_formation N-Nitrosamine Formation in Food cluster_risk Health Risk amines Secondary/Tertiary Amines (in food) nitrosamine N-Nitrosamines amines->nitrosamine nitrites Nitrosating Agents (e.g., Nitrites) nitrites->nitrosamine conditions Processing Conditions (Heat, pH) conditions->nitrosamine exposure Dietary Exposure nitrosamine->exposure carcinogenic Potential Carcinogenic Effects exposure->carcinogenic

References

Detecting Hidden Dangers: Advanced Analytical Methodologies for N-Nitrosamine Detection in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The potential presence of N-nitrosamines, a class of compounds classified as probable human carcinogens, in cosmetic products presents a significant safety concern.[1][2][3] To ensure consumer safety and regulatory compliance, robust and sensitive analytical methodologies are imperative for their detection and quantification. This application note provides detailed protocols and data for the analysis of N-nitrosamines in various cosmetic matrices, aimed at researchers, scientists, and drug development professionals.

N-nitrosamines can form unintentionally in cosmetic products during manufacturing or storage when certain ingredients, such as secondary or tertiary amines, react with nitrosating agents like nitrites.[2][4] Due to their harmful effects, N-nitrosamines are prohibited in cosmetic products, with regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS) establishing a maximum content limit of 50 μg/kg for traces in both raw materials and finished products.[1][2]

This document outlines established analytical techniques, including Gas Chromatography-Thermal Energy Analyzer (GC-TEA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive guide for their application in cosmetics analysis.

Analytical Techniques for N-Nitrosamine Detection

Several highly sensitive and specific methods are employed for the determination of N-nitrosamines in complex cosmetic matrices. The choice of technique often depends on the volatility and polarity of the target analytes.

  • Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This is a highly specific and sensitive method for the detection of volatile N-nitrosamines.[5] The TEA detector is highly selective for nitroso compounds, minimizing interference from the cosmetic matrix.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique suitable for both volatile and non-volatile N-nitrosamines.[6][7] It offers high sensitivity and selectivity, allowing for the accurate quantification of a wide range of N-nitrosamines at trace levels.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile N-nitrosamines.[1][7] Coupling GC with a mass spectrometer allows for the confirmation of the identity of the detected compounds.[1][7]

Experimental Workflow

The general workflow for the analysis of N-nitrosamines in cosmetics involves sample preparation, instrumental analysis, and data interpretation.

N-Nitrosamine Analysis Workflow Figure 1: General workflow for N-nitrosamine analysis in cosmetics. cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Cosmetic Sample (Cream, Lotion, etc.) Extraction Extraction (e.g., LLE, SPE, DLLME) Sample->Extraction Matrix Disruption Cleanup Clean-up/Concentration Extraction->Cleanup Analyte Isolation GC_TEA GC-TEA Cleanup->GC_TEA Instrumental Injection LC_MSMS LC-MS/MS Cleanup->LC_MSMS Instrumental Injection GC_MS GC-MS Cleanup->GC_MS Instrumental Injection Quantification Quantification GC_TEA->Quantification LC_MSMS->Quantification GC_MS->Quantification Identification Identification Quantification->Identification Reporting Reporting Identification->Reporting

Caption: General workflow for N-nitrosamine analysis in cosmetics.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various N-nitrosamines using different analytical methods, as well as reported concentrations in cosmetic samples.

Table 1: Method Detection and Quantification Limits (µg/kg)

N-NitrosamineGC-MS (VA-DLLME)[1]LC-MS/MS[8]
LOD LOQ LOD
N-Nitrosodimethylamine (NDMA)0.020.06
N-Nitrosodiethylamine (NDEA)0.030.10
N-Nitrosodipropylamine (NDPA)0.020.08
N-Nitrosodibutylamine (NDBA)0.040.12
N-Nitrosopiperidine (NPIP)0.030.09
N-Nitrosopyrrolidine (NPYR)0.050.18
N-Nitrosomorpholine (NMOR)0.030.11
N-Nitrosodiethanolamine (NDELA)--

Table 2: Reported N-Nitrosamine Concentrations in Cosmetics (µg/kg)

Cosmetic ProductN-NitrosamineConcentration Range (µg/kg)Reference
Various CosmeticsNDELANot Detected - 596.5[9]
Various CosmeticsNDEANot Detected - 40.9[9]
Hair care productsTotal N-nitrosamines1900 ± 1900 (average ± SD)[10]
ShampoosTotal N-nitrosamines220 ± 50 (average ± SD)[10]
LotionsTotal N-nitrosamines100 ± 25 (average ± SD)[10]

Experimental Protocols

Protocol 1: Sample Preparation using Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) for GC-MS Analysis

This protocol is adapted from a method for the simultaneous determination of nine prohibited N-nitrosamines in cosmetic products.[1]

1. Sample Pretreatment:

  • Weigh 1 g of the cosmetic sample into a centrifuge tube.
  • For aqueous samples (e.g., lotions, tonics): Add 5 mL of dichloromethane.
  • For oily samples (e.g., creams, oils): Dissolve the sample in 5 mL of n-hexane.

2. Extraction:

  • Vortex the mixture for 2 minutes to ensure thorough mixing.
  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.
  • Collect the organic phase (dichloromethane or n-hexane).

3. Microextraction:

  • To the collected organic phase, add a mixture of 100 µL of tetrachloroethylene (B127269) (extraction solvent) and 500 µL of acetone (B3395972) (disperser solvent).
  • Vortex for 1 minute to form a cloudy solution.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Collect the sedimented phase (tetrachloroethylene) using a microsyringe.

4. Analysis:

  • Inject 1-2 µL of the collected extract into the GC-MS system.

Protocol 2: Sample Preparation and Analysis using LC-MS/MS

This protocol is based on a method for the determination of 15 N-nitrosamine compounds in cosmetics.[8]

1. Sample Extraction:

  • Weigh 0.5 g of the cosmetic sample into a centrifuge tube.
  • Add 5 mL of water (for aqueous samples) or acetonitrile (B52724) (for oily samples) and vortex for 1 minute.
  • Add 1 mL of Carrez I solution (potassium ferrocyanide) and 1 mL of Carrez II solution (zinc acetate), vortexing for 30 seconds after each addition to precipitate macromolecules.
  • Centrifuge at 8000 rpm for 10 minutes.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
  • Load the supernatant from the previous step onto the SPE cartridge.
  • Wash the cartridge with 5 mL of water.
  • Elute the N-nitrosamines with 5 mL of acetonitrile.

3. Concentration and Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of the mobile phase.
  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: Agilent Poroshell 120 SB-Aq (100 mm × 3.0 mm, 2.7 μm)[8]

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM).

Protocol 3: GC-MS Analysis of Volatile N-Nitrosamines

This protocol provides general conditions for the analysis of volatile N-nitrosamines.[1][12]

GC Conditions:

  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.[1]

    • Ramp to 160°C at 10°C/min.[1]

    • Ramp to 240°C at 40°C/min, hold for 4 minutes.[1]

  • Injection: Splitless mode at 230°C.[1]

MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230°C.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.[1]

Conclusion

The analytical methodologies and protocols detailed in this application note provide a robust framework for the sensitive and accurate detection of N-nitrosamines in a variety of cosmetic products. Adherence to these methods is crucial for ensuring product safety, meeting regulatory requirements, and protecting consumer health. The implementation of these techniques will empower researchers and quality control professionals to effectively monitor and control the presence of these potentially harmful compounds in cosmetics.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) Quantification of Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since the discovery of N-nitrosamine impurities in common drug products in 2018, regulatory bodies worldwide have implemented stringent controls on these potentially carcinogenic substances.[1][2] High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a primary analytical technique for the sensitive and selective quantification of nitrosamines at trace levels in active pharmaceutical ingredients (APIs) and finished drug products.[2][3][4] The high resolving power and mass accuracy of HRMS instruments allow for the confident identification and differentiation of nitrosamine (B1359907) impurities from matrix interferences, ensuring reliable and accurate quantification to meet regulatory requirements.[1][5]

This document provides detailed application notes and protocols for the quantification of nitrosamine impurities using LC-HRMS, intended to guide researchers, scientists, and drug development professionals in establishing and validating robust analytical methods.

Experimental Workflow

The general workflow for the analysis of nitrosamine impurities by LC-HRMS encompasses several critical stages, from sample preparation through data acquisition and analysis. A typical experimental process is illustrated below.

Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sp1 Weighing of Drug Substance/Product sp2 Dissolution/Extraction with appropriate solvent (e.g., Methanol (B129727), Water) sp1->sp2 sp3 Vortexing & Shaking sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Filtration (e.g., 0.22 µm PVDF) sp4->sp5 lc Liquid Chromatography Separation sp5->lc ms HRMS Detection (e.g., Orbitrap) lc->ms dp1 Peak Integration & Quantification ms->dp1 dp2 Reporting & Compliance Check dp1->dp2

A typical experimental workflow for nitrosamine analysis by LC-HRMS.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to efficiently extract nitrosamine impurities from the drug matrix while minimizing interferences. The appropriate method will vary depending on the drug substance or product.

Protocol 1: General Protocol for Sartans (e.g., Valsartan, Losartan)

  • 1.1. Accurately weigh approximately 80-100 mg of the drug substance into a 15 mL centrifuge tube.[6]

  • 1.2. Add 5.0 mL of a suitable solvent, typically methanol or a mixture of methanol and water.[6]

  • 1.3. Add an internal standard solution containing isotopically labeled nitrosamines (e.g., NDMA-d6, NDEA-d10) to compensate for matrix effects and procedural losses.

  • 1.4. Vortex the mixture for approximately 1 minute to ensure initial dissolution.[6]

  • 1.5. Place the tube on a mechanical shaker for 20-40 minutes to ensure complete extraction.[6]

  • 1.6. Centrifuge the sample at approximately 4000-10,000 rpm for 10-15 minutes to pelletize insoluble components.[6]

  • 1.7. Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial for analysis.[6]

Protocol 2: Protocol for Metformin

  • 2.1. For drug substance, accurately weigh 400 mg into a 15 mL glass centrifuge tube. For drug product, use a crushed tablet equivalent to 100 mg/mL of API.[7]

  • 2.2. Add 4.0 mL of methanol.[7]

  • 2.3. Vortex the mixture to dissolve the sample.[7]

  • 2.4. Shake the sample for 40 minutes using a mechanical shaker.[7]

  • 2.5. Centrifuge at 4500 rpm for 15 minutes.[7]

  • 2.6. Filter the supernatant using a 0.22 µm PVDF syringe filter into an HPLC vial.[7]

Protocol 3: Protocol for Ranitidine (B14927)

  • 3.1. Weigh 30 mg of ranitidine hydrochloride into a vial.[8]

  • 3.2. Add 1 mL of methanol to achieve a concentration of 30 mg/mL.[8]

  • 3.3. Add an internal standard solution.[8]

  • 3.4. Vortex to dissolve.

  • 3.5. Shake for 40 minutes on a mechanical shaker.[8]

  • 3.6. Centrifuge for 15 minutes at 4000 RPM.[8]

  • 3.7. Filter the supernatant through a 0.2 µm PVDF syringe filter.[8]

Liquid Chromatography (LC) Conditions

The following table outlines typical LC parameters for the separation of nitrosamines.

ParameterTypical Conditions
Column Kinetex F5, 2.6 µm, 100 x 4.6 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 40 °C
Injection Volume 3 - 10 µL
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the nitrosamines, followed by a re-equilibration step.

Note: It is crucial to avoid using pre-made mobile phases containing formic acid, as they may contain interfering compounds.[6]

High-Resolution Mass Spectrometry (HRMS) Conditions

HRMS instruments, such as the Thermo Scientific™ Orbitrap Exploris™ or Q Exactive™ series, are commonly used for nitrosamine analysis.[5][9]

ParameterTypical Setting
Ionization Mode Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
Resolution > 45,000 (FWHM) to resolve interferences like DMF from NDMA.[1]
Scan Mode Targeted Selected Ion Monitoring (tSIM) or Parallel Reaction Monitoring (PRM) for optimal sensitivity and selectivity.[5]
Spray Voltage 3.5 - 4.0 kV
Capillary Temperature 320 - 400 °C
Sheath Gas Flow Rate 40 - 55 arbitrary units
Aux Gas Flow Rate 10 - 15 arbitrary units
Mass Tolerance < 5 ppm for confident identification

Quantitative Data

The following table summarizes the quantitative performance of HRMS methods for various nitrosamines, including Limit of Detection (LOD) and Limit of Quantification (LOQ).

NitrosamineLOD (ng/mL)LOQ (ng/mL)MatrixReference
NDMA0.05 - 1.00.1 - 1.0Various Drug Products[10][11]
NDEA0.05 - 2.00.1 - 2.0Various Drug Products[10][11]
NEIPA0.05 - 2.00.1 - 2.0Various Drug Products[10][11]
NDIPA0.05 - 2.00.1 - 2.0Various Drug Products[10][11]
NDBA0.05 - 0.80.1 - 2.0Various Drug Products[10]
NMBA0.05 - 0.80.1 - 2.0Various Drug Products[10]
NMPA0.50.5Sartans, Metformin[11]
NDPA0.50.5Sartans, Metformin[11]

Note: The FDA has developed LC-HRMS methods capable of achieving quantitation limits as low as 0.005 ppm (0.005 µg of nitrosamine per gram of API).[1]

Visualizations

General Structure of N-Nitrosamines

The core functional group of N-nitrosamines is the N-nitroso group (-N-N=O) bonded to two amine substituents.

Nitrosamine Structure cluster_structure General N-Nitrosamine Structure N1 N N2 N N1->N2 R1 R1 N1->R1 R2 R2 N1->R2 O O N2->O =

General chemical structure of N-nitrosamines.
Decision Tree for HRMS Method Selection

This diagram provides a simplified decision-making process for selecting an appropriate HRMS-based analytical approach.

HRMS Method Selection start Start: Nitrosamine Analysis Required q1 Targeted analysis of known nitrosamines? start->q1 targeted Use Targeted SIM (tSIM) or Parallel Reaction Monitoring (PRM) q1->targeted Yes untargeted Screening for unknown nitrosamines? q1->untargeted No interference Significant matrix interference or isobaric compounds? targeted->interference full_scan Use Full Scan HRMS with retrospective data analysis untargeted->full_scan Yes end End: Method Selected full_scan->end interference->end No high_res Increase mass resolution (>45,000) and/or use PRM for fragmentation interference->high_res Yes high_res->end

Decision tree for selecting an HRMS method for nitrosamine analysis.

Conclusion

LC-HRMS provides a powerful and reliable platform for the quantification of nitrosamine impurities in pharmaceutical products.[1][3] Its high sensitivity, selectivity, and mass accuracy enable confident detection and measurement at the low levels required by regulatory agencies.[2] The protocols and data presented here serve as a comprehensive guide for the development and implementation of robust analytical methods to ensure the safety and quality of drug products.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Chromatographic Co-elution of Nitrosamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving the complex challenge of chromatographic co-elution of nitrosamine (B1359907) isomers. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common types of nitrosamine isomers, and why are they difficult to separate?

A1: Nitrosamine isomers frequently encountered in pharmaceutical analysis include:

  • Positional Isomers: Compounds with the same molecular formula but different arrangements of atoms, such as N-nitrosodiisopropylamine (NDIPA) and N-nitrosodipropylamine (NDPA).

  • Enantiomers: Chiral molecules that are non-superimposable mirror images of each other, for instance, (R)- and (S)-isomers of N'-nitrosonornicotine (NNN).[1]

  • Rotamers (or Conformational Isomers): Isomers that can be interconverted by rotation about a single bond. Due to restricted rotation around the N-N bond in asymmetrical nitrosamines, stable cis (Z) and trans (E) rotamers can exist and may appear as separate peaks in chromatograms.[2]

The structural similarity of these isomers results in very close physicochemical properties, leading to similar retention behaviors in chromatographic systems and making their separation challenging.

Q2: My target nitrosamine is co-eluting with an unknown peak. What are the initial troubleshooting steps?

A2: Co-elution with matrix components or other impurities is a common issue. A systematic approach to troubleshoot this includes:

  • Method Manipulation: Systematically alter chromatographic conditions. For instance, adjusting the gradient elution program by making it shallower can provide more time for analytes to interact with the stationary phase, potentially improving separation.[3]

  • Sample Preparation Enhancement: Improve the sample cleanup process to remove interfering matrix components. Solid-phase extraction (SPE) with a sorbent that selectively retains either the analyte or the interference can be highly effective.[3]

  • Orthogonal Separation Technique: If method optimization is insufficient, consider a different chromatographic mode (e.g., switching from reversed-phase to HILIC) or a different analytical technique altogether, such as supercritical fluid chromatography (SFC) or ion mobility spectrometry.

Q3: I am observing co-elution of N-nitrosodimethylamine (NDMA) with N,N-dimethylformamide (DMF). How can I resolve this?

A3: The co-elution of NDMA with the common solvent DMF is a well-documented issue, particularly in LC-MS/MS analysis, as they are isobaric (have the same nominal mass).[4][5] Strategies to overcome this include:

  • Chromatographic Selectivity: Varying the stationary phase chemistry can improve the resolution between NDMA and DMF.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or Q-TOF can distinguish between NDMA and the ¹⁵N isotope of DMF due to their small mass difference (0.002 amu), which requires a minimum resolution of 45,000.[2]

  • Optimized MS/MS Transitions: Careful selection of multiple reaction monitoring (MRM) transitions can help differentiate between the two compounds.[6]

Q4: What is the best analytical technique for separating chiral nitrosamine isomers?

A4: For chiral separations, such as the enantiomers of N'-nitrosonornicotine (NNN), Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (MS/MS) is a powerful technique.[1] SFC often provides superior resolution for chiral compounds compared to conventional HPLC. The use of chiral stationary phases is essential for this application. Capillary electrophoresis (CE) with chiral selectors like cyclodextrins has also been successfully employed for the separation of chiral isomers.

Q5: Can Ion Mobility Spectrometry (IMS) help in resolving co-eluting nitrosamine isomers?

A5: Yes, Ion Mobility Spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled tube under the influence of an electric field.[7] This technique can separate isomers that are not resolved by chromatography alone.[6][8] For example, high-field asymmetric waveform ion mobility spectrometry (FAIMS) has been shown to separate seven different nitrosamines based on their compensation voltages.[9]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Resolution in LC-MS/MS

This guide provides a systematic approach to improving the separation of co-eluting nitrosamine isomers in liquid chromatography.

Troubleshooting Workflow for LC-MS Co-elution

start Poor Resolution or Co-elution Observed step1 Adjust Gradient Program (e.g., shallower gradient) start->step1 step2 Optimize Mobile Phase (pH, organic modifier) step1->step2 If resolution is still poor end Resolution Achieved step1->end If resolved step3 Change Column Chemistry (e.g., C18 to PFP or HILIC) step2->step3 If resolution is still poor step2->end If resolved step4 Modify Column Temperature step3->step4 If resolution is still poor step3->end If resolved step5 Consider Alternative Technique (SFC, GC, IMS) step4->step5 If resolution is still poor step4->end If resolved step5->end If resolved

Caption: A logical workflow for troubleshooting co-elution in LC-MS.

Guide 2: Differentiating Isobaric Interferences (e.g., NDMA and DMF)

This guide outlines the steps to confirm and resolve interferences from isobaric compounds.

Workflow for Resolving Isobaric Interferences

start Suspected Isobaric Interference (e.g., NDMA/DMF) step1 Analyze Individual Standards of Analyte and Suspected Interference start->step1 step2 Optimize Chromatographic Separation (see LC Troubleshooting Workflow) step1->step2 If co-elution is confirmed step3 Utilize High-Resolution Mass Spectrometry (HRMS) (Requires resolution > 45,000) step2->step3 If chromatographic separation is incomplete step4 Select Unique MRM Transitions for Analyte and Interference step2->step4 Alternative/parallel to HRMS end Accurate Quantification step3->end If interference is resolved step4->end If interference is resolved

Caption: A workflow for addressing isobaric interferences.

Quantitative Data Summary

The following tables summarize typical instrument parameters for the analysis of various nitrosamine isomers.

Table 1: LC-MS/MS Parameters for Common Nitrosamines

Nitrosamine Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
NDMA 75.1 43.1 18 [10]
NDEA 103.1 43.1 20 [10]
NDIPA 131.1 89.1 15 [10]
NDPA 131.1 43.1 18 [10]
NDBA 159.2 57.1 20 [10]

| NMBA | 147.1 | 115.1 | 12 |[10] |

Table 2: GC-MS Parameters for Volatile Nitrosamines

Parameter Value Reference
Column HP-INNOWAX (60 m x 0.25 mm, 0.25 µm) [11]
Injection Mode Splitless [11]
Carrier Gas Helium (1.5 mL/min) [11]
Oven Program 40°C (1 min), ramp to 200°C [11]

| Ionization Mode | Electron Ionization (EI) |[1] |

Table 3: Ion Mobility Spectrometry Data for Nitrosamine Separation

Nitrosamine Compensation Voltage (CV) at -4000 V Reference
NDBA -1.6 V [9]
NDPA 2.6 V [9]
NPip 6.6 V [9]
NDEA 8.8 V [9]
NPyr 13.2 V [9]
NMEA 14.4 V [9]

| NDMA | 19.4 V |[9] |

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Nitrosamine Screening

This protocol provides a starting point for the development of a multi-analyte screening method for common nitrosamines in pharmaceutical substances.

LC-MS/MS Screening Workflow

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection prep1 Weigh 100 mg of API prep2 Dissolve in 1 mL of Methanol (B129727) prep1->prep2 prep3 Vortex and Centrifuge prep2->prep3 prep4 Filter supernatant (0.22 µm) prep3->prep4 lc1 Column: C18 (e.g., 150 x 3.0 mm, 3.5 µm) prep4->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol lc4 Gradient Elution ms1 Ion Source: APCI (positive mode) lc4->ms1 ms2 Scan Type: Multiple Reaction Monitoring (MRM) ms3 Data Acquisition and Analysis end end ms3->end Report Results

Caption: A typical workflow for LC-MS/MS screening of nitrosamines.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the active pharmaceutical ingredient (API) or drug product.

    • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.[12]

    • Vortex the sample to ensure complete dissolution and extraction of the nitrosamines.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[12]

  • LC Conditions:

    • Column: A C18 reversed-phase column is a common starting point (e.g., Xselect® HSS T3, 15 cm × 3 mm i.d., 3.5 μm).[10]

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in an organic solvent mixture (e.g., acetonitrile/methanol 2:8 v/v).[10]

    • Flow Rate: 0.6 mL/min.[13]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the nitrosamines, and then return to the initial conditions for re-equilibration.[10]

  • MS/MS Conditions:

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for nitrosamine analysis.[10]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Use the precursor and product ions listed in Table 1 for each target nitrosamine. These should be optimized for your specific instrument.

Protocol 2: Chiral Separation of NNN Isomers by SFC-MS/MS

This protocol is adapted for the separation of N'-nitrosonornicotine (NNN) enantiomers.

SFC-MS/MS Chiral Separation Workflow

cluster_prep Sample Preparation cluster_sfc SFC Separation cluster_ms MS/MS Detection prep1 Extract NNN from sample matrix prep2 Reconstitute in appropriate solvent prep1->prep2 sfc1 Chiral Column (e.g., Amylose-based) prep2->sfc1 sfc2 Mobile Phase A: Supercritical CO2 sfc3 Mobile Phase B (Co-solvent): e.g., Methanol sfc4 Optimize back pressure and temperature ms1 Ion Source: ESI or APCI (positive mode) sfc4->ms1 ms2 Scan Type: MRM ms3 Monitor transitions for NNN end end ms3->end Quantify Enantiomers

Caption: Workflow for the chiral separation of NNN isomers using SFC-MS/MS.

Detailed Steps:

  • Sample Preparation:

    • Extract the NNN from the sample matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in a solvent compatible with SFC, such as methanol.

  • SFC Conditions:

    • Chiral Column: An amylose-based chiral stationary phase is a good choice for this separation.[14]

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): An organic modifier like methanol.

    • Flow Rate, Back Pressure, and Temperature: These parameters need to be optimized to achieve the best resolution between the enantiomers. A design of experiments (DoE) approach can be beneficial for this optimization.[14]

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) or APCI in positive ion mode.

    • Scan Mode: MRM.

    • MRM Transitions: Optimize the precursor and product ions for NNN to ensure sensitive detection.

References

preventing degradation of N-Nitroso-N-methyl-N-dodecylamine-d5 during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Nitroso-N-methyl-N-dodecylamine-d5 during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during analysis important?

A1: this compound is the deuterium-labeled form of N-Nitroso-N-methyl-N-dodecylamine. Deuterated standards are commonly used as internal standards in quantitative analysis by methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)[1]. Its stability is crucial because if the internal standard degrades during sample preparation or analysis, it will lead to inaccurate quantification of the target analyte.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Like other N-nitrosamines, this compound is susceptible to degradation from exposure to light (especially ultraviolet light), acidic conditions, and elevated temperatures[2][3]. The formation of nitrosamines is also enhanced by high temperatures and high acidity[2].

Q3: How can I prevent the degradation of this compound during sample storage?

A3: To ensure stability, it is recommended to store this compound solutions in the dark or in amber vials to protect them from light. Storage at low temperatures, such as refrigeration or freezing, is also advisable. For long-term storage, it is best to keep the compound in a neutral or slightly alkaline solution[2][3].

Q4: Can artifactual formation of nitrosamines occur during sample preparation, and how can I prevent it?

A4: Yes, the presence of residual nitrosating agents (like nitrites) and secondary or tertiary amines in the sample matrix can lead to the artificial formation of nitrosamines during sample preparation, especially under acidic conditions or at elevated temperatures[2][4]. To mitigate this, consider the following:

  • Use of Scavengers: Adding antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) to the sample can effectively inhibit nitrosamine (B1359907) formation by scavenging nitrite (B80452) reactive species[5][6][7][8].

  • pH Control: Maintaining a neutral or basic pH during sample preparation can significantly reduce the rate of nitrosation reactions[7].

  • Temperature Control: Perform sample preparation steps at reduced temperatures whenever possible.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no signal for this compound Degradation during sample preparation or analysis.• Protect samples from light by using amber vials or covering with aluminum foil.• Maintain a neutral or slightly basic pH in sample solutions.• Avoid high temperatures during sample preparation and analysis.• Add a nitrite scavenger like ascorbic acid to the sample diluent.[5][6][7][8]
Inefficient ionization in the mass spectrometer.• Optimize the ion source parameters (e.g., temperature, gas flows).• Consider using Atmospheric Pressure Chemical Ionization (APCI), which is often more suitable for nitrosamine analysis than Electrospray Ionization (ESI).[9]
Poor peak shape (fronting, tailing, or splitting) Inappropriate mobile phase or column chemistry.• Ensure the sample diluent is compatible with the mobile phase to avoid solvent mismatch effects.• Optimize the mobile phase composition and gradient.• Select a suitable column, such as a C18, and ensure it is properly conditioned.
Co-elution with matrix components.• Improve chromatographic separation by adjusting the gradient profile or trying a different column chemistry.• Enhance sample cleanup procedures to remove interfering matrix components.
High variability in results Inconsistent sample preparation leading to variable degradation.• Standardize all sample preparation steps, including time, temperature, and reagent concentrations.• Ensure thorough mixing of samples and standards.
Matrix effects suppressing or enhancing the signal.• Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.• Perform a matrix effect study by comparing the response in a neat solution to a post-extraction spiked sample.[10]
Unexpected peaks or interferences Artifactual formation of nitrosamines.• Add a scavenger such as ascorbic acid to the sample preparation workflow.[5][6][7][8]• Analyze a blank matrix with and without the internal standard to identify potential sources of contamination.
Contamination from laboratory environment.• Be aware that nitrosamines can be present in the laboratory environment and on equipment like plastic and rubber materials.[11]• Use high-purity solvents and reagents.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

This protocol provides a general guideline. Optimization for specific matrices is highly recommended.

  • Weighing and Dissolution:

    • Accurately weigh the sample into a centrifuge tube.

    • Add a known volume of a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water) containing an antioxidant like ascorbic acid (e.g., 0.1% w/v).

    • Spike with a known concentration of this compound solution.

  • Extraction:

    • Vortex the sample for 1-2 minutes.

    • Sonicate for 10-15 minutes in a cooled water bath.

  • Cleanup:

    • Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pelletize any precipitates[12].

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an autosampler vial[12]. It is crucial to evaluate filter compatibility to prevent analyte adsorption or leaching of contaminants[13].

LC-MS/MS Conditions

The following are typical starting conditions for the analysis of nitrosamines. Method development and optimization are essential.

  • Liquid Chromatography:

    • Column: A reversed-phase column such as a C18 (e.g., 100 x 2.1 mm, 1.9 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry:

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for better sensitivity for many nitrosamines, though Electrospray Ionization (ESI) can also be used.

    • Polarity: Positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation

Condition Effect on N-Nitrosamine Stability Recommendation for Analysis
Light (UV) Promotes rapid degradation (photolysis)[2][3].Protect samples and standards from light at all times using amber vials or by covering with foil.
Acidic pH (e.g., pH < 3) Can lead to degradation, but also promotes the formation of nitrosamines from precursors[2][4][7].Maintain a neutral to slightly basic pH during sample preparation and storage. If acidic conditions are necessary for chromatography, minimize the exposure time.
Neutral to Alkaline pH Generally stable[2][3].Buffer samples and standards to a neutral or slightly alkaline pH for storage.
Elevated Temperature Can accelerate degradation and formation from precursors[2].Store samples and standards at reduced temperatures (refrigerated or frozen). Avoid heating during sample preparation.

Visualizations

Experimental Workflow for this compound Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Weigh Sample spike Spike with Internal Standard (this compound) sample->spike extract Add Extraction Solvent (+ Ascorbic Acid) spike->extract sonicate Vortex & Sonicate extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter lc Liquid Chromatography (Separation) filter->lc Inject ms Mass Spectrometry (Detection & Quantification) lc->ms

Caption: A typical workflow for the analysis of this compound.

Troubleshooting Logic for Low Analyte Signal

troubleshooting start Low Signal for This compound check_degradation Potential Degradation? start->check_degradation check_ms MS Optimization Needed? check_degradation->check_ms No solution_degradation Implement Protective Measures: - Protect from light - Control pH and temperature - Use scavengers check_degradation->solution_degradation Yes solution_ms Optimize Ion Source: - Adjust temperatures and gas flows - Test APCI vs. ESI check_ms->solution_ms Yes end Signal Improved check_ms->end No solution_degradation->end solution_ms->end

Caption: A decision tree for troubleshooting low signal intensity.

References

stability of N-Nitroso-N-methyl-N-dodecylamine-d5 in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitroso-N-methyl-N-dodecylamine-d5. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound throughout their experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound solutions in organic solvents?

A1: To ensure the long-term stability of this compound solutions, it is recommended to store them at low temperatures, protected from light. For short-term storage (days to a week), refrigeration at 2-8°C is suitable. For long-term storage (weeks to months), freezing at -20°C or below is recommended. The container should be tightly sealed to prevent solvent evaporation and contamination. Nitrosamines are known to be sensitive to light, particularly UV light, which can cause degradation[1][2][3]. Therefore, using amber vials or wrapping the container in aluminum foil is crucial.

Q2: Which organic solvents are recommended for dissolving and storing this compound?

A2: this compound is soluble in a variety of organic solvents. Common choices for analytical standards include methanol, acetonitrile, and dichloromethane. The choice of solvent may depend on the analytical technique being used (e.g., LC-MS/MS, GC-MS/MS). It is important to use high-purity, HPLC or MS-grade solvents to avoid introducing contaminants that could interfere with analysis or promote degradation.

Q3: How stable is this compound in solution at room temperature?

A3: While specific quantitative data for this compound is limited, nitrosamines, in general, are not recommended for prolonged storage at room temperature, especially when exposed to light.[1][2][3] Degradation can occur, and the rate will depend on the solvent, the presence of any contaminants, and light exposure. For any quantitative analysis, it is advisable to prepare fresh solutions or conduct a stability study to determine an acceptable short-term storage period at room temperature under your specific laboratory conditions.

Q4: Can I expect the stability of the deuterated (d5) compound to be different from its non-deuterated counterpart?

A4: The deuterium (B1214612) labeling on the dodecyl chain is unlikely to significantly alter the chemical stability of the N-nitroso group, which is the most reactive part of the molecule under typical storage and handling conditions. Therefore, the stability of this compound is expected to be very similar to that of N-Nitroso-N-methyl-N-dodecylamine. However, for highly sensitive quantitative methods, it is always best practice to confirm the stability of the specific isotopically labeled standard being used.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing analytical signal over time.
  • Potential Cause 1: Degradation of the standard solution.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the solution has been consistently stored at the recommended low temperature and protected from light.

      • Prepare a Fresh Standard: Prepare a new stock solution from the neat material and compare its response to the older solution. A significant increase in response with the fresh standard suggests degradation of the old one.

      • Perform a Quick Stability Check: Analyze the freshly prepared standard and re-analyze it after 24 and 48 hours of storage under your typical benchtop conditions to assess short-term stability.

  • Potential Cause 2: Adsorption to the container surface.

    • Troubleshooting Steps:

      • Use Silanized Glassware: For low concentration standards, consider using silanized glass vials to minimize adsorption of the analyte to the glass surface.

      • Solvent Choice: Ensure the analyte is fully soluble in the chosen solvent. If precipitation is observed, a different solvent or a co-solvent may be necessary.

Issue 2: Appearance of unexpected peaks in the chromatogram.
  • Potential Cause 1: Formation of degradation products.

    • Troubleshooting Steps:

      • Review Storage and Handling: Assess if the standard solution was exposed to light, elevated temperatures, or acidic/basic conditions, which can accelerate nitrosamine (B1359907) degradation.[2][3]

      • Conduct Forced Degradation: To identify potential degradation products, a forced degradation study can be performed on a non-critical sample of the standard. This involves exposing the solution to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradants. Analysis of these stressed samples can help in identifying the unknown peaks in your chromatogram.

  • Potential Cause 2: Contamination of the solvent or glassware.

    • Troubleshooting Steps:

      • Analyze a Solvent Blank: Inject a sample of the solvent used to prepare the standard to check for any background contamination.

      • Ensure Glassware Cleanliness: Use meticulously clean glassware for the preparation of standards to avoid cross-contamination.

Data Presentation: Stability of this compound in Organic Solvents

The following table provides a qualitative summary based on general knowledge of nitrosamine stability. For precise quantitative data, a compound-specific stability study is highly recommended.

SolventTemperatureLight ConditionEstimated StabilityRecommendations
Methanol -20°CProtected from LightGood (Weeks to Months)Recommended for long-term storage. Use amber vials.
2-8°CProtected from LightFair (Days to a Week)Suitable for short-term storage of working solutions.
Room TempExposed to LightPoor (Hours to Days)Avoid. Prepare fresh solutions for immediate use.
Acetonitrile -20°CProtected from LightGood (Weeks to Months)Recommended for long-term storage. Use amber vials.
2-8°CProtected from LightFair (Days to a Week)Suitable for short-term storage of working solutions.
Room TempExposed to LightPoor (Hours to Days)Avoid. Prepare fresh solutions for immediate use.
DMSO -20°CProtected from LightGood (Weeks to Months)Ensure use of high-purity, anhydrous DMSO.
2-8°CProtected from LightFair (Days to a Week)Suitable for short-term storage.
Room TempExposed to LightPoor (Hours to Days)Avoid. DMSO can be reactive with some compounds.
Dichloromethane -20°CProtected from LightFair (Weeks)Potential for slow degradation. Check for stabilizers.
2-8°CProtected from LightLimited (Days)Use with caution for short-term storage.
Room TempExposed to LightPoor (Hours)Not recommended for storage.

Experimental Protocols

Protocol: Solution Stability Study of this compound

1. Objective: To determine the stability of this compound in a selected organic solvent under specified storage conditions (e.g., refrigerated, room temperature, and accelerated degradation).

2. Materials and Equipment:

  • This compound neat standard

  • HPLC or MS-grade organic solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes (Class A)

  • Amber glass vials with screw caps

  • HPLC-UV or LC-MS/MS system

  • Calibrated analytical balance

  • Refrigerator/Freezer and a temperature-controlled chamber

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Dissolve the standard in the chosen organic solvent in a volumetric flask.

    • Sonicate briefly if necessary to ensure complete dissolution.

  • Preparation of Stability Samples:

    • Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL) for analysis.

    • Aliquot the working solution into multiple amber vials for each storage condition to be tested.

  • Storage Conditions and Time Points:

    • Long-Term: -20°C (protected from light)

    • Short-Term: 2-8°C (protected from light)

    • Accelerated: 25°C / 60% RH (or as per ICH guidelines), protected from light.

    • Photostability: 25°C with exposure to light (as per ICH Q1B guidelines).

    • Time Points: Analyze samples at initial (T=0), and then at appropriate intervals (e.g., 1, 3, 7, 14, 30 days for refrigerated/room temp; longer for frozen).

  • Analytical Method:

    • Use a validated stability-indicating analytical method, preferably LC-MS/MS for high sensitivity and specificity.

    • The method should be able to separate the parent compound from any potential degradation products.

    • At each time point, analyze the stored samples in triplicate.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Assess the formation of any new peaks and, if possible, identify them.

    • The stability is often defined as the time at which the concentration of the parent compound falls below 90% of its initial value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solution (10 µg/mL) prep_stock->prep_working aliquot Aliquot into Amber Vials prep_working->aliquot storage_frozen Frozen (-20°C) aliquot->storage_frozen storage_fridge Refrigerated (2-8°C) aliquot->storage_fridge storage_rt Room Temp (25°C) aliquot->storage_rt storage_light Photostability aliquot->storage_light analysis_tn Analysis at Time Points (T=n) storage_frozen->analysis_tn storage_fridge->analysis_tn storage_rt->analysis_tn storage_light->analysis_tn analysis_t0 T=0 Analysis analysis_t0->analysis_tn data_eval Data Evaluation analysis_tn->data_eval

Caption: Experimental workflow for the stability study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Analytical Signal? degradation Solution Degradation start->degradation Yes adsorption Adsorption to Container start->adsorption Yes check_storage Verify Storage Conditions degradation->check_storage fresh_std Prepare Fresh Standard degradation->fresh_std silanize Use Silanized Glassware adsorption->silanize

Caption: Troubleshooting logic for inconsistent analytical signals.

References

Validation & Comparative

Navigating Nitrosamine Impurity Analysis: A Comparative Guide to Analytical Method Validation Following ICH Q2(R1)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The escalating regulatory scrutiny surrounding nitrosamine (B1359907) impurities in pharmaceutical products has necessitated the implementation of robust and validated analytical methods. To ensure patient safety, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these potentially carcinogenic substances. This guide provides a comprehensive comparison of analytical techniques for nitrosamine analysis, with a focus on method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This resource is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of analytical methods suitable for their specific needs.

The detection and quantification of nitrosamine impurities at trace levels present significant analytical challenges.[1] The most commonly employed and regulatory-accepted methods are hyphenated chromatographic techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The choice between these techniques depends on the specific nitrosamine, the drug matrix, and the desired sensitivity.

Comparison of Analytical Techniques

A summary of the performance characteristics of the most common analytical techniques for nitrosamine analysis is presented below. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often considered the gold standard due to its high sensitivity and applicability to a wide range of nitrosamines.[4][5] Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for volatile nitrosamines.[6] High-resolution mass spectrometry (HRMS) offers the advantage of identifying unknown nitrosamine impurities.[7]

Analytical TechniqueCommon AnalytesTypical Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
LC-MS/MS NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA0.005 - 10 ppbHigh sensitivity and selectivity; suitable for a broad range of nitrosamines, including non-volatile and thermally labile compounds.[4][5][8]Potential for matrix effects that can suppress or enhance ionization.
GC-MS/MS NDMA, NDEA, NEIPA, NDIPA0.01 - 50 ppbExcellent for volatile nitrosamines; less susceptible to matrix effects compared to LC-MS.[1][9]Not suitable for non-volatile or thermally unstable nitrosamines; may require derivatization.[7]
LC-HRMS Broad range of known and unknown nitrosamines0.01 - 20 ppbEnables identification of unknown impurities through accurate mass measurement.[7][10]May be less sensitive than triple quadrupole instruments (MS/MS) for targeted quantification.
GC-MS (Single Quad) NDMA, NDEA0.05 - 100 ppbMore accessible and lower cost than MS/MS instruments.Less sensitive and specific than MS/MS, potentially leading to ambiguous results.[1]

ICH Q2(R1) Validation Parameters: A Comparative Summary

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[2] The following table summarizes the typical performance of LC-MS/MS and GC-MS/MS methods based on the validation parameters outlined in ICH Q2(R1).

Validation ParameterLC-MS/MSGC-MS/MSICH Q2(R1) Guideline/Acceptance Criteria
Specificity High, demonstrated by chromatographic separation and unique MRM transitions.High, demonstrated by chromatographic separation and specific mass fragmentation patterns.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) >0.99>0.99A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable.[11]
Range (ppb) Typically 0.5 - 100 ppbTypically 1 - 200 ppbThe interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 90 - 110%85 - 115%The closeness of test results obtained by the method to the true value. Typically expressed as percent recovery.
Precision (%RSD) <15%<20%The closeness of agreement among a series of measurements. Assessed at repeatability and intermediate precision levels.
Limit of Detection (LOD) (ppb) 0.001 - 5 ppb0.005 - 20 ppbThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (ppb) 0.005 - 10 ppb0.01 - 50 ppbThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols

Detailed and standardized protocols are essential for achieving reproducible and reliable results in nitrosamine analysis. Below are representative methodologies for LC-MS/MS and GC-MS.

LC-MS/MS Method for the Determination of Nitrosamines

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 5 mL of 0.1 M hydrochloric acid and vortex for 1 minute.

  • Add 5 mL of dichloromethane (B109758) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase.

2. Chromatographic Conditions

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and its corresponding internal standard are monitored.

GC-MS Method for the Determination of Volatile Nitrosamines

1. Sample Preparation (Headspace)

  • Accurately weigh 200 mg of the drug product into a 20 mL headspace vial.[2]

  • Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide).[2]

  • Add an internal standard solution.

  • Immediately seal the vial.[2]

2. GC-MS and Headspace Sampler Conditions

  • GC Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium

  • Oven Temperature Program: Initial 50°C for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Headspace Oven Temperature: 80°C[2]

  • Headspace Loop Temperature: 90°C[2]

  • Headspace Transfer Line Temperature: 100°C[2]

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM)

Visualizing the Validation Workflow and Method Comparison

Diagrams can effectively illustrate the logical steps in the validation process and the relationships between different analytical techniques.

Analytical_Method_Validation_Workflow cluster_validation_params ICH Q2(R1) Validation Parameters Start Define Analytical Method Requirements Method_Development Method Development & Optimization Start->Method_Development Validation_Protocol Develop Validation Protocol Method_Development->Validation_Protocol Execute_Validation Execute Validation Experiments Validation_Protocol->Execute_Validation Data_Analysis Data Analysis & Evaluation Execute_Validation->Data_Analysis Specificity Specificity Validation_Report Prepare Validation Report Data_Analysis->Validation_Report End Method Implementation & Lifecycle Management Validation_Report->End Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness

Workflow for analytical method validation according to ICH Q2(R1).

Analytical_Technique_Comparison Nitrosamine_Analysis Nitrosamine Impurity Analysis LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Nitrosamine_Analysis->LC_MS GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Nitrosamine_Analysis->GC_MS LC_MSMS LC-MS/MS (Triple Quadrupole) LC_MS->LC_MSMS LC_HRMS LC-HRMS (e.g., Q-TOF, Orbitrap) LC_MS->LC_HRMS GC_MSMS GC-MS/MS (Triple Quadrupole) GC_MS->GC_MSMS GC_SQMS GC-MS (Single Quadrupole) GC_MS->GC_SQMS LC_MSMS_Desc High sensitivity & specificity for a broad range of nitrosamines. LC_MSMS->LC_MSMS_Desc LC_HRMS_Desc Accurate mass for identification of unknown impurities. LC_HRMS->LC_HRMS_Desc GC_MSMS_Desc Excellent for volatile nitrosamines, highly selective. GC_MSMS->GC_MSMS_Desc GC_SQMS_Desc Screening for volatile nitrosamines, more accessible. GC_SQMS->GC_SQMS_Desc

Comparison of primary analytical techniques for nitrosamine analysis.

References

A Comparative Guide to GC-MS and LC-MS for the Analysis of N-Nitroso-N-methyl-N-dodecylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosamine impurities is of paramount importance due to their classification as probable human carcinogens.[1][2] N-Nitroso-N-methyl-N-dodecylamine-d5, a deuterated isotopologue of its parent nitrosamine, serves as a critical internal standard in these analytical assays, enabling precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this and other nitrosamines is a critical decision, contingent on factors such as the analyte's physicochemical properties, the sample matrix, and the required sensitivity.[4][5] This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

While specific performance data for this compound is not extensively published, the following table summarizes typical quantitative performance data for other common N-nitrosamines using both GC-MS/MS and LC-MS/MS. This data provides a comparative baseline for the expected performance of each technique.

ParameterGC-MS/MSLC-MS/MSReference Compound(s)
Limit of Quantitation (LOQ) 0.53 - 30.0 ng/mL0.03 - 0.1 ng/mLNDMA, NDEA, NDIPA, NDBA
Limit of Detection (LOD) < 0.5 - 3 ppb0.01 ppmNDMA, NDEA, NDIPA, NDBA
Linearity (R²) > 0.99> 0.998NDMA, NDEA, NDIPA, NDBA
Recovery (%) 79.5 - 122.4 %89.5 - 112.0 %NDMA, NDEA, NDIPA, NDBA

Note: The reported values are compiled from various studies and may vary based on the specific instrumentation, method parameters, and sample matrix.[6][7][8][9]

Analytical Workflows

The general analytical workflows for GC-MS and LC-MS, from sample preparation to data analysis, are depicted below. While the core stages are similar, the specifics of sample treatment and chromatographic separation differ significantly.

Analytical_Workflows cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS Analysis cluster_3 Data Analysis Sample Sample Weighing Extraction Extraction (e.g., Dichloromethane) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration GC_Injection GC Injection (Liquid or Headspace) Filtration->GC_Injection LC_Injection LC Injection Filtration->LC_Injection GC_Separation Gas Chromatography (Volatilization & Separation) GC_Injection->GC_Separation MS_Detection_GC Mass Spectrometry (EI Ionization, MS/MS) GC_Separation->MS_Detection_GC Data_Processing Data Processing (Integration & Calibration) MS_Detection_GC->Data_Processing LC_Separation Liquid Chromatography (Partitioning & Separation) LC_Injection->LC_Separation MS_Detection_LC Mass Spectrometry (APCI/ESI, MS/MS) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Processing Quantification Quantification Data_Processing->Quantification Method_Selection cluster_factors Decision Factors cluster_methods Recommended Technique Analyte Analyte Properties (this compound) Volatility Volatility & Thermal Stability Analyte->Volatility Polarity Polarity Analyte->Polarity Matrix Matrix Complexity Analyte->Matrix Sensitivity Required Sensitivity Analyte->Sensitivity GC_MS GC-MS / GC-MS/MS Volatility->GC_MS High Volatility Low Thermal Stability Risk LC_MS LC-MS / LC-MS/MS Volatility->LC_MS Low Volatility Thermally Labile Polarity->GC_MS Non-polar to Semi-polar Polarity->LC_MS Wide Range of Polarities Matrix->GC_MS Clean Matrices (Headspace for complex) Matrix->LC_MS Complex Matrices Sensitivity->GC_MS High Sensitivity (ppb/ppt) Sensitivity->LC_MS Very High Sensitivity (sub-ppb)

References

Establishing Linearity for Nitrosamine Impurity Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The discovery of N-nitrosamine impurities, recognized as probable human carcinogens, in pharmaceutical products has led to stringent regulatory requirements for their control.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that manufacturers implement validated analytical procedures to detect and quantify these impurities at trace levels.[1] A critical parameter in the validation of these analytical methods is linearity, which demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2]

This guide provides a comparative overview of analytical techniques used for establishing the linearity of nitrosamine (B1359907) quantification, supported by experimental data and detailed protocols, to assist researchers and drug development professionals in this essential quality control process. Adherence to guidelines such as the International Council for Harmonisation (ICH) Q2(R1) is crucial to prove that an analytical method is suitable for its intended purpose.[1]

Comparative Performance of Analytical Techniques

Liquid Chromatography with Mass Spectrometry (LC-MS) and Gas Chromatography with Mass Spectrometry (GC-MS) are the most common and powerful techniques for the trace-level analysis of nitrosamine impurities.[3] LC-MS/MS, in particular, is often considered the gold standard due to its high sensitivity and applicability to a broad range of nitrosamines without requiring derivatization.[3][4] GC-MS is a robust and cost-effective solution for volatile nitrosamines in cleaner sample matrices.[3]

The performance of these methods in establishing linearity is summarized below. The acceptance criterion for linearity is typically a correlation coefficient (R²) of ≥ 0.99.[5] Some regulatory guidelines may suggest even stricter criteria, such as ≥ 0.998.[6]

ParameterLC-MS/MSGC-MS/MS
Typical Linearity Range 0.01 ng/mL - 125 ppm[7]2.5 ppb and above[8]
Correlation Coefficient (R²) > 0.995 to > 0.999[9][10]> 0.98 to > 0.995[11][12]
Limit of Quantification (LOQ) As low as 0.005 - 0.4 ng/mL[5][13]~2.5 ppb[8]
Limit of Detection (LOD) As low as 0.001 - 0.2 ng/mL[5][13]Dependent on analyte volatility
Key Advantages High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds; quantitation of multiple nitrosamines simultaneously.[3][4]Excellent for volatile compounds; robust and often more cost-effective for routine analysis.[3]
Key Limitations Potential for matrix effects that can suppress or enhance ion signals.[14]Not suitable for non-volatile or thermally labile nitrosamines without derivatization; potential for artifact formation at high temperatures.[11]

Experimental Protocol: Establishing Linearity for Nitrosamine Quantification by LC-MS/MS

This protocol outlines a general procedure for establishing linearity for the quantification of nitrosamine impurities in a drug substance, based on common industry practices and regulatory guidelines.[5][15]

Objective: To demonstrate the linear relationship between the concentration of specific nitrosamine impurities and the response of the LC-MS/MS instrument over a defined range.

1. Materials and Reagents:

  • Nitrosamine reference standards (e.g., NDMA, NDEA, etc.)

  • Isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10)[16]

  • High-purity solvents (e.g., Methanol, Acetonitrile, Water)

  • Formic acid (or other appropriate mobile phase modifier)[15]

  • Drug substance to be tested

  • Class A volumetric flasks and pipettes

2. Instrumentation (Typical LC-MS/MS System):

  • Chromatograph: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UPLC) system.

  • Column: A suitable column for separating polar compounds, such as a C18 or PFP column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[5]

  • Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer.[5]

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.[1]

3. Preparation of Standard Solutions:

  • Stock Solutions: Prepare individual stock solutions of each nitrosamine reference standard and internal standard in a suitable solvent (e.g., water or methanol).[16]

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solutions. The concentration range should bracket the expected concentration of the impurity and the quantification limit (e.g., from LOQ to 150% of the specification limit).[2][9] A typical range might be 0.2 ng/mL to 1.1 ng/mL.[5]

  • Internal Standard Spiking: Spike each calibration standard with a fixed concentration of the internal standard solution.[15]

4. Sample Preparation:

  • Accurately weigh the drug substance into a centrifuge tube.[15]

  • Add a precise volume of diluent (e.g., 1% formic acid in water) and the internal standard solution.[15]

  • Vortex and/or sonicate the sample to ensure complete dissolution of the analyte.[15]

  • Centrifuge the sample to pellet any undissolved excipients.[5]

  • Filter the supernatant through a suitable filter (e.g., 0.45 µm) before injection.[5]

5. Chromatographic Analysis:

  • Equilibrate the LC-MS/MS system.

  • Inject a blank (diluent), followed by the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions. It is good practice to inject a blank and a standard periodically to monitor for carryover and system stability.

6. Data Analysis and Acceptance Criteria:

  • Construct Calibration Curve: For each nitrosamine, plot the peak area ratio (analyte peak area / internal standard peak area) against the corresponding concentration.

  • Perform Linear Regression: Apply a least-squares linear regression to the data points.

  • Evaluate Linearity: The method is considered linear if the following criteria are met:

    • Correlation Coefficient (R²): The R² value should be ≥ 0.99.[5][15]

    • Y-Intercept: The y-intercept should be minimal, ideally not significantly different from zero. Some guidelines suggest it should be NMT 25% of the response at the medium concentration level.[15]

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Result prep_stock Prepare Stock Solutions (Analytes & Internal Standards) prep_cal Prepare Calibration Standards (min. 5 concentrations) prep_stock->prep_cal sys_prep System Equilibration prep_cal->sys_prep injection Inject Standards & Samples sys_prep->injection plot Plot Response vs. Concentration injection->plot regression Perform Linear Regression plot->regression eval Evaluate Linearity (R², y-intercept) regression->eval result Linearity Established eval->result If R² ≥ 0.99

Caption: Workflow for Establishing Analytical Method Linearity.

// Main Nodes reg [label="Regulatory Guidance\n(e.g., ICH Q2(R1))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; val [label="Analytical Method Validation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Parameter Nodes lin [label="Linearity", fillcolor="#FBBC05", fontcolor="#202124"]; acc [label="Accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; pre [label="Precision", fillcolor="#F1F3F4", fontcolor="#202124"]; spec [label="Specificity", fillcolor="#F1F3F4", fontcolor="#202124"]; loq [label="Quantification Limit (LOQ)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Criterion Node crit [label="Correlation Coefficient (R²)\n≥ 0.99", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges reg -> val [label="mandates"]; val -> {lin, acc, pre, spec, loq} [label="evaluates"]; lin -> crit [label="assessed by"]; {acc, pre} -> lin [style=dotted, label="supported by"]; }

Caption: Relationship between Linearity and Method Validation.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Multiple Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of Multiple Nitrosamine (B1359907) Impurities.

The detection and quantification of nitrosamine impurities in pharmaceutical products remain a critical focus for regulatory agencies and manufacturers worldwide due to their potential carcinogenic risk. The development and validation of robust analytical methods are paramount to ensure patient safety and regulatory compliance. This guide provides a comparative overview of the most common analytical techniques for the simultaneous determination of multiple nitrosamine impurities, with a focus on method performance, experimental protocols, and the principles of cross-validation.

The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of results when multiple analytical procedures are used. This is particularly relevant in the context of nitrosamine analysis, where different laboratories, instruments, or even different methods within the same organization may be employed for batch release testing, stability studies, or research and development. A properly executed cross-validation study provides documented evidence that a method is suitable for its intended purpose and that the results are interchangeable and trustworthy.

Comparison of Key Analytical Techniques

The primary analytical techniques for the trace-level detection of multiple nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2] Each technique offers distinct advantages and is suited to different types of nitrosamines and sample matrices.

FeatureLC-MS/MSGC-MS/MS
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separates volatile and thermally stable compounds in the gas phase, followed by mass analysis.
Applicability Suitable for a wide range of nitrosamines, including less volatile and thermally labile compounds.[1]Primarily used for volatile nitrosamines with lower molecular weights.[1]
Sensitivity Generally offers high sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[2]Also highly sensitive, particularly for volatile analytes.
Selectivity High selectivity is achieved through chromatographic separation and Multiple Reaction Monitoring (MRM) in the mass spectrometer.[3]Excellent selectivity, especially when using MRM mode.[4]
Sample Preparation Often requires sample extraction (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) to remove matrix interferences.[1]Can utilize headspace injection for volatile nitrosamines, simplifying sample preparation.[5]
Common Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]Electron Ionization (EI).[7]

Performance Parameters in Method Validation

A comprehensive validation of an analytical method for nitrosamines involves the evaluation of several key performance parameters as stipulated by regulatory bodies like the FDA and EMA, and guided by ICH Q2(R1).[8] The following table summarizes typical acceptance criteria for these parameters.

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or other known impurities at the retention time of the target nitrosamines.[4][9]
Linearity (r²) Correlation coefficient (r²) ≥ 0.99.[4][10]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.
Accuracy (% Recovery) Typically between 70% and 130%.[4][11]
Precision (% RSD) Repeatability (Intra-day) and Intermediate Precision (Inter-day) Relative Standard Deviation (RSD) should generally be ≤ 15%.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3.[10]
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10.[10]
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Detailed and accurate documentation of experimental protocols is essential for the reproducibility of analytical methods. Below are example protocols for sample preparation and analysis using LC-MS/MS and GC-MS/MS.

LC-MS/MS Sample Preparation Protocol (Example for Sartan Drug Products)
  • Sample Weighing: Accurately weigh approximately 250 mg of the ground tablet powder into a 15 mL centrifuge tube.[12]

  • Internal Standard Spiking: Add a known volume of an internal standard solution (e.g., a mixture of deuterated nitrosamines) to the sample.[12]

  • Extraction: Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water) and sonicate for a specified time (e.g., 5-10 minutes) to ensure complete extraction of the nitrosamines.[3][12]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 3000 xg for 5 minutes) to pellet the excipients.[12]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[12]

GC-MS/MS Sample Preparation Protocol (Example for Volatile Nitrosamines)
  • Sample Weighing: Weigh a specified amount of the sample (e.g., 250 mg of API) into a headspace vial.[4]

  • Dissolution: Add a suitable solvent (e.g., N,N-dimethylformamide or dichloromethane) to dissolve the sample.[4]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard.

  • Incubation: The vial is then sealed and incubated in the headspace autosampler at a specific temperature for a set time to allow the volatile nitrosamines to partition into the headspace.

  • Injection: A portion of the headspace gas is automatically injected into the GC-MS/MS system.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a typical cross-validation process for analytical methods for nitrosamine impurities.

cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting Define_Objectives Define Objectives & Acceptance Criteria Select_Methods Select Methods for Cross-Validation (e.g., Method A vs. Method B) Define_Objectives->Select_Methods Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare Homogeneous Sample Lots Develop_Protocol->Prepare_Samples Analyze_A Analyze Samples using Method A Prepare_Samples->Analyze_A Analyze_B Analyze Samples using Method B Prepare_Samples->Analyze_B Compare_Results Compare Results (e.g., Statistical Analysis) Analyze_A->Compare_Results Analyze_B->Compare_Results Evaluate_Criteria Evaluate Against Acceptance Criteria Compare_Results->Evaluate_Criteria Conclusion Draw Conclusion on Method Equivalency Evaluate_Criteria->Conclusion Report Generate Cross-Validation Report Conclusion->Report

Caption: Workflow for the cross-validation of analytical methods.

cluster_0 Method Performance Parameters cluster_1 Regulatory Compliance Specificity Specificity Method_Validation Successful Method Validation Specificity->Method_Validation Linearity Linearity Linearity->Method_Validation Accuracy Accuracy Accuracy->Method_Validation Precision Precision Precision->Method_Validation LOQ Limit of Quantitation LOQ->Method_Validation Robustness Robustness Robustness->Method_Validation ICH_Q2 ICH Q2(R1) ICH_Q2->Method_Validation FDA_Guidance FDA Guidance FDA_Guidance->Method_Validation EMA_Guidance EMA Guidance EMA_Guidance->Method_Validation

Caption: Key parameters for analytical method validation.

Conclusion

The selection of an appropriate analytical method for the determination of multiple nitrosamine impurities depends on various factors, including the specific nitrosamines of interest, the nature of the drug product matrix, and the required sensitivity. Both LC-MS/MS and GC-MS/MS are powerful techniques capable of achieving the low detection limits required by regulatory agencies. Regardless of the method chosen, a thorough validation is essential to ensure the reliability of the data. Cross-validation between different methods or laboratories provides an additional layer of confidence in the analytical results, ultimately safeguarding patient health and ensuring product quality.

References

Navigating the Analytical Maze: A Comparative Guide to Specificity and Selectivity in Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of N-nitrosamine impurities in various pharmaceutical products has presented a significant analytical challenge to the industry. These potent genotoxic impurities must be detected at trace levels, demanding analytical methods with exceptional specificity and selectivity to avoid false positives and ensure patient safety. This guide provides a comprehensive comparison of the leading analytical techniques, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of nitrosamine (B1359907) analysis.

The Core Challenge: Distinguishing Trace Impurities from Complex Matrices

The primary difficulty in nitrosamine analysis lies in unequivocally identifying and quantifying these low-level impurities within complex drug product matrices.[1] Several factors contribute to this challenge:

  • Matrix Interference: Active pharmaceutical ingredients (APIs) and excipients can interfere with the detection of nitrosamines, leading to inaccurate quantification.[2] This is a significant issue in techniques like LC-MS/MS, where matrix components can suppress or enhance the ionization of the target nitrosamine.[3]

  • Isobaric Interferences: Some compounds in the sample matrix may have the same nominal mass as the target nitrosamine, leading to false-positive results if the analytical method lacks sufficient resolution.[4] A notable example is the interference of N,N-dimethylformamide (DMF) with the analysis of N-nitrosodimethylamine (NDMA).[4][5]

  • In-Situ Formation: Nitrosamines can form during the analytical process itself, particularly during sample preparation under acidic conditions, leading to artificially inflated results.[6]

  • Low Concentration Levels: The permissible daily intake of nitrosamines is extremely low, requiring highly sensitive analytical methods capable of detection at the parts-per-billion (ppb) level.[7][8]

Comparing the Titans: A Head-to-Head of Analytical Techniques

The most commonly employed techniques for nitrosamine analysis are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS). Each method offers a unique set of advantages and disadvantages in terms of specificity and selectivity.

Analytical TechniquePrincipleSelectivitySpecificityKey AdvantagesKey Challenges
LC-MS/MS Separates compounds by liquid chromatography and identifies them based on their mass-to-charge ratio and fragmentation pattern.HighHighGold standard for its high sensitivity and selectivity; suitable for a wide range of nitrosamines, including non-volatile ones.[3][9]Susceptible to matrix effects (ion suppression or enhancement); requires careful optimization of chromatographic conditions.[3]
GC-MS Separates volatile compounds by gas chromatography and identifies them by their mass spectrum.HighHighExcellent for volatile nitrosamines; less prone to matrix effects compared to LC-MS/MS with electrospray ionization.[8][10]Not suitable for non-volatile or thermally labile nitrosamines; potential for on-column degradation of some analytes.[10]
LC-HRMS Utilizes a high-resolution mass analyzer to provide highly accurate mass measurements.Very HighVery HighExcellent for resolving isobaric interferences and identifying unknown nitrosamines; provides high confidence in identification.[11]Higher instrument cost compared to triple quadrupole systems; data processing can be more complex.[11]

Experimental Deep Dive: Protocols for Robust Nitrosamine Analysis

Accurate and reliable nitrosamine analysis hinges on well-designed and validated experimental protocols. Below are detailed methodologies for the key analytical techniques.

Method 1: LC-MS/MS Analysis of Nitrosamines in Valsartan (B143634)

This method is adapted from regulatory guidance and published literature for the determination of multiple nitrosamines in valsartan drug substances.[12][13]

1. Sample Preparation: a. Accurately weigh 100 mg of the valsartan drug substance into a 10 mL volumetric flask. b. Add 5 mL of methanol (B129727) and sonicate for 15 minutes to dissolve the sample. c. Dilute to volume with water and mix thoroughly. d. Centrifuge the solution at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol.
  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for each target nitrosamine (e.g., NDMA: m/z 75.1 → 43.1).

Method 2: GC-MS Analysis of Volatile Nitrosamines

This protocol is a general approach for the analysis of volatile nitrosamines in pharmaceutical products.[8][14]

1. Sample Preparation (Headspace): a. Weigh 200 mg of the powdered drug product into a 20 mL headspace vial. b. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide). c. Seal the vial and vortex to ensure complete dissolution. d. Incubate the vial in the headspace autosampler at 80 °C for 30 minutes.

2. GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each nitrosamine.

Visualizing the Workflow and Challenges

To better understand the intricacies of nitrosamine analysis, the following diagrams illustrate a typical analytical workflow and the key challenges related to specificity and selectivity.

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting Weighing Sample Weighing Dissolution Dissolution/Extraction Weighing->Dissolution Cleanup Sample Cleanup (Filtration/SPE) Dissolution->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography MS_Detection Mass Spectrometric Detection (MS/MS or HRMS) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for nitrosamine analysis in pharmaceuticals.

Specificity_Selectivity_Challenges cluster_challenges Key Challenges cluster_solutions Mitigation Strategies center_node Accurate Nitrosamine Quantification Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->center_node Isobaric Isobaric Interferences (e.g., DMF vs. NDMA) Isobaric->center_node InSitu In-Situ Formation (False Positives) InSitu->center_node LowLevel Low Concentration (Sensitivity Requirement) LowLevel->center_node MethodDev Optimized Chromatography MethodDev->Matrix SamplePrep Effective Sample Preparation (SPE, LLE) SamplePrep->Matrix SamplePrep->InSitu Control pH, add scavengers HRMS High-Resolution MS HRMS->Isobaric InternalStd Use of Isotope-Labeled Internal Standards InternalStd->Matrix

Caption: Challenges and mitigation strategies for specificity and selectivity.

Conclusion: A Multi-faceted Approach to a Complex Problem

Ensuring the specificity and selectivity of analytical methods for nitrosamine detection is paramount for the safety and quality of pharmaceutical products. There is no one-size-fits-all solution; the choice of analytical technique and the specifics of the experimental protocol must be tailored to the drug product matrix and the target nitrosamines. LC-MS/MS remains the workhorse for its versatility, while GC-MS is a robust option for volatile compounds. The increasing adoption of LC-HRMS provides an unparalleled level of specificity for resolving complex analytical challenges. By understanding the strengths and limitations of each technique and implementing rigorous, validated methods, the pharmaceutical industry can confidently address the challenge of nitrosamine analysis and ensure the delivery of safe and effective medicines to patients.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-Nitroso-N-methyl-N-dodecylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N-Nitroso-N-methyl-N-dodecylamine-d5. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this potentially hazardous chemical.

Compound Overview: this compound is a deuterated form of N-Nitroso-N-methyl-N-dodecylamine. N-nitroso compounds are widely recognized as a class of potent carcinogens.[1][2] Therefore, this compound should be handled with extreme caution in a controlled laboratory setting. The non-deuterated form is classified as harmful if swallowed and is suspected of causing genetic defects.[3]

Hazard Identification and Safety Data

All personnel must be thoroughly familiar with the hazards associated with this compound before handling. The following table summarizes key safety information.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity (Oral), Category 4GHS07, GHS08WarningH302: Harmful if swallowed.[3]
Germ Cell Mutagenicity, Category 2H341: Suspected of causing genetic defects.[3]

| Exposure Controls and Personal Protective Equipment (PPE) | | :--- | :--- | | Engineering Controls | Work must be conducted in a properly functioning chemical fume hood to prevent inhalation.[1][2] Use local and general ventilation.[3] | | Eye/Face Protection | Wear chemical safety goggles or a face shield.[3][4] | | Skin Protection | Wear chemical-resistant gloves (e.g., Nitrile) and a lab coat.[3][4] Inspect gloves for integrity before use.[4] | | Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[4] |

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Pre-Handling:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Designated Area: All work with this compound must be performed in a designated area within a chemical fume hood.[1][2]

  • PPE Donning: Before entering the designated area, don all required PPE as specified in the table above.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling and Experimental Work:

  • Weighing and Transfer: Handle the compound carefully to avoid the creation of aerosols.

  • Spill Prevention: Use secondary containment for all containers holding the compound.

  • Avoid Contamination: Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[3]

3. Post-Handling and Decontamination:

  • Surface Decontamination: After each use, decontaminate all work surfaces.

  • PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Spill Management

In the event of a spill, the following steps must be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[1]

  • Isolate: Isolate the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[2] Do not use combustible materials like paper towels.[2]

  • Collection: Carefully collect the contaminated absorbent material into a sealed, properly labeled hazardous waste container.[2]

  • Decontamination: Decontaminate the spill area thoroughly.

  • Reporting: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.[2]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

1. Waste Collection:

  • Collect all waste, including unused compound, contaminated solutions, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • The label must include the chemical name, hazard classification (e.g., "Toxic," "Carcinogen"), and the date of accumulation.[1]

2. Chemical Degradation (Optional Pre-treatment):

  • Chemical degradation can be used to reduce the hazard of the waste before final disposal. A documented method for the degradation of N-nitrosamines is reduction with an aluminum-nickel alloy in an alkaline solution.[2][5] This procedure should only be performed by trained personnel in a chemical fume hood.

3. Final Disposal:

  • Seal the hazardous waste container.

  • Arrange for pickup and disposal by the institution's EHS office or a licensed hazardous waste disposal contractor.[1] The recommended final disposal method is high-temperature incineration.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_area Designate Work Area (Fume Hood) prep_risk->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weighing and Transfer prep_ppe->handle_weigh handle_exp Experimental Procedures handle_weigh->handle_exp post_decon Decontaminate Surfaces handle_exp->post_decon disp_collect Collect Hazardous Waste handle_exp->disp_collect post_ppe Dispose of Contaminated PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash post_ppe->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_final Final Disposal via EHS disp_label->disp_final

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.